Product packaging for TG100-115(Cat. No.:CAS No. 677297-51-7)

TG100-115

Cat. No.: B1684651
CAS No.: 677297-51-7
M. Wt: 346.3 g/mol
InChI Key: UJIAQDJKSXQLIT-UHFFFAOYSA-N
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Description

3-[2,4-diamino-7-(3-hydroxyphenyl)-6-pteridinyl]phenol is a member of pteridines.
An NSAID that inhibits PI-3K gamma and delta.
TG100-115 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N6O2 B1684651 TG100-115 CAS No. 677297-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9/h1-8,25-26H,(H4,19,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIAQDJKSXQLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218009
Record name TG-100115
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677297-51-7
Record name TG-100115
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TG100-115
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TG-100115
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TG-100115
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ACH1U1E2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TG100-115: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100-115 is a potent and selective small molecule inhibitor primarily targeting the γ and δ isoforms of phosphoinositide 3-kinase (PI3K). By disrupting the PI3K/Akt/mTOR signaling cascade, it modulates a variety of cellular processes, including inflammation, cell survival, and proliferation. Recent evidence also points to its inhibitory activity against the transient receptor potential melastatin 7 (TRPM7) kinase, expanding its potential therapeutic applications. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Primary Mechanism of Action: Inhibition of PI3Kγ and PI3Kδ

This compound functions as an ATP-competitive inhibitor of Class I PI3Ks, with marked selectivity for the p110γ and p110δ catalytic subunits.[1][2] These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling and inflammation.[3] The inhibitory activity of this compound against PI3K isoforms has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

TargetIC50 (nM)Reference
PI3Kγ83[1][2]
PI3Kδ235[1][2]
PI3Kα>1000[1]
PI3Kβ>1000[1]

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms.

The inhibition of PI3Kγ and PI3Kδ by this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Downstream Signaling Consequences

The diminished activation of Akt has several downstream consequences:

  • Inhibition of mTOR and p70S6 Kinase: this compound has been shown to inhibit the phosphorylation of mammalian target of rapamycin (mTOR) and its substrate, p70S6 kinase, which are critical for protein synthesis and cell growth.[2][4]

  • Modulation of Akt Phosphorylation: Pretreatment with this compound blocks VEGF-induced Akt phosphorylation in vivo.[1] It also inhibits FGF-stimulated phosphorylation of Akt in human umbilical vein endothelial cells (HUVECs).[2]

  • Effects on Cell Viability and Apoptosis: In glioblastoma cells, this compound treatment leads to decreased phosphorylation of Akt, which is associated with the modulation of apoptotic proteins such as Bcl-2 and cleaved caspase-3, ultimately promoting apoptosis.[5]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3Kγ / PI3Kδ RTK->PI3K Activates PI3K->PIP2 Phosphorylates TG100_115 This compound TG100_115->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Cell_Response Cellular Responses (Survival, Proliferation, Inflammation) Akt->Cell_Response p70S6K p70S6K mTOR->p70S6K Activates p70S6K->Cell_Response

Figure 1: Simplified signaling pathway showing the inhibitory effect of this compound on the PI3K/Akt/mTOR cascade.

Interplay with the SHIP1 Pathway

While a direct interaction has not been reported, the mechanism of this compound inherently intersects with the SH2-containing inositol 5-phosphatase 1 (SHIP1) pathway. SHIP1 is a negative regulator of the PI3K pathway, dephosphorylating PIP3 to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). By inhibiting PI3Kγ/δ and thus reducing the production of PIP3, this compound indirectly modulates the balance of PI3K and SHIP1 signaling. This leads to an overall reduction in signaling downstream of PIP3.

PI3K_SHIP1_Interplay PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PI34P2 PI(3,4)P2 PIP3->PI34P2 Dephosphorylates Downstream_Signaling Downstream Signaling (e.g., Akt activation) PIP3->Downstream_Signaling PI3K PI3Kγ / PI3Kδ PI3K->PIP2 TG100_115 This compound TG100_115->PI3K Inhibits SHIP1 SHIP1 SHIP1->PIP3

Figure 2: Logical relationship between PI3K, this compound, and SHIP1 in the regulation of PIP3 levels.

Secondary Mechanism of Action: Inhibition of TRPM7 Kinase

More recently, this compound has been identified as a potent inhibitor of the kinase domain of the transient receptor potential melastatin 7 (TRPM7) channel.[5][6] TRPM7 is a bifunctional protein with both ion channel and kinase activities and is implicated in various cancers.

TargetIC50 (µM)Reference
TRPM7 Kinase1.07[7]

Table 2: In vitro inhibitory activity of this compound against TRPM7 kinase.

This inhibition of TRPM7 kinase activity by this compound has been shown to:

  • Suppress Cancer Cell Migration and Invasion: In breast cancer cells, this compound significantly decreases cell migration and invasion.[6]

  • Inhibit Glioblastoma Cell Functions: In U251 glioma cells, this compound diminishes cell viability by promoting apoptosis and inhibits migratory and invasive activities.[5] Mechanistically, it alters the phosphorylation status of cofilin, a key protein in cytoskeletal dynamics.[5]

TRPM7_Pathway TG100_115 This compound TRPM7 TRPM7 Kinase TG100_115->TRPM7 Inhibits Myosin_IIA Myosin IIA Heavy Chain Phosphorylation TRPM7->Myosin_IIA FAK Focal Adhesion Kinase Phosphorylation TRPM7->FAK Cofilin Cofilin Phosphorylation TRPM7->Cofilin Cell_Response Decreased Cell Migration & Invasion Myosin_IIA->Cell_Response FAK->Cell_Response Cofilin->Cell_Response

Figure 3: Inhibition of TRPM7 kinase by this compound and its impact on downstream effectors involved in cell motility.

Experimental Protocols

In Vitro PI3K Kinase Assay

This assay is used to determine the IC50 values of this compound against different PI3K isoforms.

  • Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.

  • Substrate: 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate.

  • Enzyme: 250-500 ng/well of the desired PI3K isoform.

  • Procedure:

    • 40 µL of the reaction buffer containing the substrate and PI3K isoform are aliquoted into 96-well plates.

    • 2.5 µL of this compound in DMSO is added to achieve final concentrations ranging from 1 nM to 100 µM.

    • Reactions are initiated by adding 10 µL of ATP to a final concentration of 3 µM.

    • The reaction proceeds for 90 minutes.

    • 50 µL of Kinase-Glo® reagent is added to quantify the remaining ATP.

    • Luminosity is measured using a luminometer.

    • IC50 values are calculated by nonlinear curve fitting.[2][4]

Kinase_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Aliquot Reaction Buffer, Substrate, and PI3K Isoform into 96-well Plate Start->Plate_Setup Add_Inhibitor Add this compound at Varying Concentrations Plate_Setup->Add_Inhibitor Initiate_Reaction Add ATP to Start Reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate for 90 minutes Initiate_Reaction->Incubate Stop_Reaction Add Kinase-Glo® Reagent Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Calculate IC50 Values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 4: Experimental workflow for the in vitro PI3K kinase assay.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the in vivo or in vitro effect of this compound on the PI3K signaling pathway.

  • Procedure:

    • Cells or tissue lysates are prepared from control and this compound-treated samples.

    • Protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

    • The relative levels of phosphorylated Akt are normalized to total Akt.[1][5]

Conclusion

This compound is a dual inhibitor of PI3Kγ/δ and TRPM7 kinase. Its primary mechanism of action involves the selective inhibition of PI3Kγ and PI3Kδ, leading to the downregulation of the Akt/mTOR signaling pathway and subsequent modulation of inflammatory and cellular growth processes. The discovery of its activity against TRPM7 kinase provides a novel avenue for its therapeutic application, particularly in oncology, by affecting cancer cell migration and invasion. The detailed understanding of its molecular interactions and cellular effects, as outlined in this guide, is crucial for the continued research and development of this compound as a potential therapeutic agent.

References

TG100-115: A Selective PI3Kγ/δ Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG100-115 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support the use of this compound as a valuable tool in preclinical research for inflammatory diseases, cardiovascular conditions, and certain cancers.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high selectivity for the p110γ and p110δ catalytic subunits of Class I PI3K.[1][2][3] These isoforms are predominantly expressed in leukocytes and are key mediators of inflammatory and immune responses, making them attractive therapeutic targets.[4][5] this compound has demonstrated efficacy in various preclinical models, including those for myocardial infarction, asthma, and inflammation.[1][4][6][7]

Mechanism of Action

This compound competitively inhibits the ATP-binding site of PI3Kγ and PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The reduction in PIP3 levels leads to the downstream inhibition of the Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and migration.[1][8][9] Specifically, this compound has been shown to inhibit the phosphorylation of Akt, mTOR, and the downstream effector p70S6 kinase.[1][8]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ/δ RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation Cell_Processes Cell Growth, Survival, Proliferation p70S6K->Cell_Processes TG100_115 This compound TG100_115->PI3K Inhibition

Figure 1: PI3Kγ/δ Signaling Pathway and Inhibition by this compound.

Biochemical and Cellular Activity

The inhibitory activity of this compound has been quantified against the Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) demonstrate its high selectivity for the γ and δ isoforms over the α and β isoforms.

PI3K IsoformIC50 (nM)
PI3Kα1200 - 1300[1][6]
PI3Kβ1200 - 1300[1][6]
PI3Kγ 83 [1][2]
PI3Kδ 235 [1][2]
Table 1: Inhibitory Activity of this compound against Class I PI3K Isoforms

In cellular assays, this compound has been shown to inhibit various cellular processes. For instance, in human umbilical vein endothelial cells (HUVECs), this compound inhibits VEGF-mediated phosphorylation of mTOR and p70S6 kinase, and FGF-stimulated phosphorylation of Akt.[1][8] However, it does not affect HUVEC proliferation or VEGF-stimulated ERK phosphorylation, highlighting its selective impact on the PI3K pathway.[1]

Experimental Protocols

PI3K Kinase Assay (In Vitro)

This protocol describes a common method to determine the IC50 values of this compound against different PI3K isoforms.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reaction Buffer, PI3K Isoforms, Substrate, and this compound Start->Prep_Reagents Dispense Aliquot Reaction Mix (Buffer, Substrate, PI3K) to 96-well plate Prep_Reagents->Dispense Add_Inhibitor Add this compound at varying concentrations Dispense->Add_Inhibitor Initiate_Reaction Initiate reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate for 90 minutes Initiate_Reaction->Incubate Stop_Reaction Add Kinase-Glo Reagent to quantify residual ATP Incubate->Stop_Reaction Measure Measure luminescence Stop_Reaction->Measure Analyze Calculate IC50 values using non-linear curve fitting Measure->Analyze End End Analyze->End

Figure 2: Workflow for PI3K Kinase Inhibition Assay.

Materials:

  • Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.[1][8]

  • Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate.[1][8]

  • PI3K Isoforms (recombinant human).

  • This compound (dissolved in DMSO).

  • ATP.

  • Kinase-Glo® Luminescent Kinase Assay Reagent.

  • 96-well plates.

  • Luminometer.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, D-myo-phosphatidylinositol 4,5-bisphosphate substrate, and the desired PI3K isoform in a 96-well plate.[1][8]

  • Add this compound to the wells at a range of final concentrations.[1][8]

  • Initiate the kinase reaction by adding ATP.[1][8]

  • Incubate the plate for 90 minutes at room temperature to allow the enzymatic reaction to proceed.[1][8]

  • Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo® reagent.[1][8]

  • Measure the luminescence using a luminometer. The amount of ATP consumed is inversely proportional to the luminescence signal.[1]

  • Plot the luminescence signal against the inhibitor concentration and use non-linear regression to calculate the IC50 value.[1]

Cellular Akt Phosphorylation Assay (Western Blot)

This protocol is used to assess the effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Materials:

  • Cell line of interest (e.g., HUVECs).

  • Cell culture medium and supplements.

  • Growth factor (e.g., VEGF or FGF).

  • This compound.

  • Lysis buffer.

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

  • Western blot equipment.

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with a growth factor (e.g., VEGF) to activate the PI3K pathway.[2]

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phosphorylated Akt (Ser473) and total Akt.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

In Vivo Applications

This compound has been evaluated in several animal models, demonstrating its potential therapeutic utility.

  • Myocardial Infarction: In rodent and porcine models of myocardial ischemia/reperfusion injury, this compound administered intravenously at doses of 0.5-5 mg/kg reduced infarct size and preserved myocardial function.[1][6]

  • Asthma: In a murine asthma model, aerosolized this compound significantly reduced pulmonary eosinophilia, interleukin-13 levels, and mucin accumulation.[1][4]

  • Inflammation and Edema: In rat models, this compound at doses of 1-5 mg/kg reduced edema formation and inflammation induced by various mediators like VEGF and platelet-activating factor.[1][6]

Off-Target Activity

While highly selective for PI3Kγ and PI3Kδ, this compound has been reported to inhibit the kinase activity of transient receptor potential melastatin 7 (TRPM7) with an IC50 of 1.07 µM.[6] This off-target activity should be considered when interpreting experimental results, particularly at higher concentrations.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ and PI3Kδ. Its demonstrated efficacy in various preclinical models of inflammation and cardiovascular disease, coupled with the availability of detailed experimental protocols, makes it an invaluable tool for researchers investigating the roles of these PI3K isoforms in health and disease. This guide provides the necessary information for the effective utilization of this compound in a laboratory setting.

References

TG100-115: A Potent Inhibitor of TRPM7 Kinase in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, operating as both an ion channel and a serine/threonine protein kinase.[1] Its multifaceted role in cellular processes, including proliferation, migration, and invasion, has implicated it as a significant target in oncology and other therapeutic areas.[2][3] TG100-115, initially identified as a phosphoinositide 3-kinase γ/δ (PI3Kγ/δ) inhibitor, has emerged as a potent inhibitor of the TRPM7 kinase domain.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its utility as a chemical probe to investigate TRPM7 kinase function.

Core Properties and Mechanism of Action

This compound, with the chemical name 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-phenol, acts as an ATP-competitive inhibitor of TRPM7 kinase.[2] Its inhibitory action has been shown to be significantly more potent than other known TRPM7 kinase inhibitors like rottlerin.[2][4] While initially developed as a PI3K inhibitor, its activity against TRPM7 kinase has opened new avenues for its application in biomedical research.[5][6]

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against TRPM7 and various isoforms of PI3K. This data is critical for designing experiments and interpreting results in the context of its kinase selectivity.

Target KinaseIC50 ValueReference(s)
TRPM71.07 µM[5][7][8]
TRPM7/CHAK1190 nM[9]
PI3Kγ83 nM (0.083 µM)[5][10][11]
PI3Kδ235 nM (0.235 µM)[5][10][11]
PI3Kα1.3 µM[5][10]
PI3Kβ1.2 µM[5][10]

Cellular Effects and Therapeutic Potential

This compound has demonstrated significant effects on various cancer cell lines, primarily through the inhibition of TRPM7 kinase activity. These effects highlight its potential as a therapeutic agent and a tool for studying cancer biology.

Cell LineObserved Effect(s)Molecular Mechanism(s)Reference(s)
U251 Glioma CellsDiminished cell viability, inhibition of migration and invasion, promotion of apoptosis.Modulation of Bcl-2, Bcl-2-associated X protein, and cleaved caspase-3 levels; alteration of the phosphorylation status of protein kinase B and cofilin.[1]
MDA-MB-231 Breast Cancer CellsSignificant decrease in cell migration and invasion with little effect on proliferation.Inhibition of TRPM7 kinase-regulated phosphorylation of myosin IIA heavy chain and focal adhesion kinase.[2]

Signaling Pathway of TRPM7 Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound's inhibition of TRPM7 kinase.

TRPM7_Inhibition_Pathway TRPM7 TRPM7 Kinase_Domain Kinase Domain TRPM7->Kinase_Domain activates Myosin_IIA Myosin IIA Heavy Chain Kinase_Domain->Myosin_IIA phosphorylates FAK Focal Adhesion Kinase (FAK) Kinase_Domain->FAK phosphorylates Cell_Migration Cell Migration & Invasion Myosin_IIA->Cell_Migration FAK->Cell_Migration TG100_115 This compound TG100_115->Kinase_Domain inhibits

Caption: TRPM7 kinase inhibition by this compound.

Experimental Workflow for Evaluating TRPM7 Inhibitors

This diagram outlines a typical workflow for the preclinical evaluation of a potential TRPM7 kinase inhibitor like this compound.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Kinase_Assay TRPM7 Kinase Assay (e.g., TR-FRET) Selectivity_Screen Kinase Selectivity Screening Kinase_Assay->Selectivity_Screen Confirm Potency Viability_Assay Cell Viability Assay (e.g., MTT) Selectivity_Screen->Viability_Assay Assess Cellular Effects Migration_Assay Migration/Invasion Assay (e.g., Transwell) Viability_Assay->Migration_Assay Western_Blot Western Blotting (Downstream Targets) Migration_Assay->Western_Blot Elucidate Mechanism Animal_Model Animal Models of Disease (e.g., Xenograft) Western_Blot->Animal_Model Evaluate In Vivo Efficacy

Caption: Workflow for TRPM7 inhibitor evaluation.

Detailed Experimental Protocols

TRPM7 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on the methodology described for the screening and identification of this compound as a TRPM7 inhibitor.[2][4]

  • Reagents and Materials:

    • Recombinant TRPM7 kinase domain

    • CREB peptide (substrate)[2][4]

    • ATP

    • Kinase reaction buffer

    • TR-FRET detection reagents (e.g., LANCE Ultra)

    • This compound or other test compounds

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the TRPM7 kinase, CREB peptide substrate, and the test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate the plate to allow for the detection reaction to occur.

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This method is used to assess the effect of this compound on the viability and proliferation of cells, such as U251 glioma cells.[1]

  • Reagents and Materials:

    • U251 glioma cells or other cell line of interest

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

Cell Migration and Invasion Assays (Wound Healing and Transwell Assays)

These assays are employed to evaluate the impact of this compound on the migratory and invasive capabilities of cancer cells.[1][2]

Wound Healing Assay:

  • Procedure:

    • Grow cells to a confluent monolayer in a culture plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.

    • Image the wound at time zero and at subsequent time points.

    • Quantify the rate of wound closure to assess cell migration.

Transwell Invasion Assay:

  • Procedure:

    • Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

    • Seed cells in the upper chamber in serum-free medium containing the test compound.

    • Add medium with a chemoattractant (e.g., serum) to the lower chamber.

    • Incubate for a sufficient time to allow for cell invasion through the membrane.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix, stain, and count the invading cells on the lower surface of the membrane.

Western Blotting

Western blotting is utilized to detect changes in the phosphorylation status of key proteins in signaling pathways downstream of TRPM7, such as myosin IIA heavy chain and FAK.[1][2]

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPM7 kinase. Its dual activity against TRPM7 and PI3K isoforms necessitates careful experimental design and data interpretation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of TRPM7-mediated signaling pathways.

References

An In-depth Technical Guide to the Chemical Compound TG100-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols associated with TG100-115, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol, is a synthetic organic compound.[1][2][3] Its chemical formula is C18H14N6O2, and it has a molecular weight of 346.34 g/mol .[2][4]

IdentifierValue
IUPAC Name 3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol[1][2][3]
CAS Number 677297-51-7[2][4]
Molecular Formula C18H14N6O2[2][4]
Molecular Weight 346.34[4]
SMILES C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N[4]
InChI Key UJIAQDJKSXQLIT-UHFFFAOYSA-N[2][3]
Appearance Yellow-Tan Powder[1]
Solubility DMSO 9 mg/mL (25.98 mM), Insoluble in water and ethanol[1]

Mechanism of Action

This compound is primarily characterized as a potent and selective dual inhibitor of the gamma (γ) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[4][5][] It exhibits significantly less activity against the alpha (α) and beta (β) isoforms of PI3K, making it a valuable tool for studying the specific roles of the γ and δ isoforms in cellular signaling.[4][7]

More recently, this compound has also been identified as a novel inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[8] This dual activity contributes to its diverse biological effects.

PI3K Inhibition

The inhibitory activity of this compound against PI3K isoforms has been quantified with the following IC50 values:

PI3K IsoformIC50 (nM)
PI3Kγ83[4][9]
PI3Kδ235[4][9]
PI3Kα1200 - 1300[4][10]
PI3Kβ1200 - 1300[4][10]

By inhibiting PI3Kγ and PI3Kδ, this compound modulates downstream signaling pathways, including the Akt/mTOR pathway. This leads to the inhibition of phosphorylation of key downstream effectors such as Akt, mTOR, and p70S6 kinase.[4]

TRPM7 Kinase Inhibition

This compound has been shown to inhibit the kinase activity of TRPM7, which is involved in regulating cellular processes like migration and invasion, particularly in cancer cells.[8] This inhibition can alter the phosphorylation status of proteins critical for cytoskeletal dynamics, such as cofilin.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ / PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Cell_Growth Cell Growth & Survival p70S6K->Cell_Growth TG100_115->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

TRPM7_Pathway TRPM7 TRPM7 (Channel-Kinase) Cofilin Cofilin TRPM7->Cofilin P Phospho_Cofilin Phosphorylated Cofilin Cofilin->Phospho_Cofilin Cytoskeletal_Dynamics Altered Cytoskeletal Dynamics Phospho_Cofilin->Cytoskeletal_Dynamics TG100_115 This compound TG100_115->TRPM7 Inhibits Kinase Domain

Caption: this compound inhibits the kinase activity of TRPM7.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential for therapeutic applications in various diseases.

Biological EffectIn Vitro/In Vivo ModelKey Findings
Anti-inflammatory Murine asthma and COPD modelsReduced pulmonary eosinophilia, interleukin-13, and mucin accumulation.[5]
Cardioprotective Rodent and porcine models of myocardial ischemiaLimited infarct development and preserved myocardial function.[4]
Anti-cancer Glioblastoma (U251) and breast cancer (MDA-MB-231) cell linesDiminished cell viability, inhibited migration and invasion, and promoted apoptosis.[8][11]
Vascular Permeability Mouse modelsMarkedly diminished vascular permeability in response to VEGF and Sema3A.[4]

Experimental Protocols

PI3K Kinase Assay

A common method to determine the IC50 values of this compound for different PI3K isoforms is a kinase assay that measures ATP consumption.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Reaction Buffer - PI3K Isoform - Substrate (e.g., PIP2) Start->Prepare_Reaction Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate (e.g., 90 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Measure Remaining ATP (e.g., Kinase-Glo) Incubate->Stop_Reaction Analyze_Data Analyze Data & Calculate IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical PI3K kinase assay.

Detailed Methodology:

  • Reaction Setup: In a 96-well plate, a reaction buffer (e.g., 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4) is combined with the desired PI3K isoform (250-500 ng/well) and a substrate like D-myo-phosphatidylinositol 4,5-bisphosphate.[4][12]

  • Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells to achieve a range of final concentrations (e.g., 1 nM to 100 µM).[4]

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to a final concentration of approximately 3 µM.[13]

  • Incubation: The reaction is allowed to proceed for a set time, for instance, 90 minutes, during which the kinase phosphorylates the substrate, consuming ATP.[4]

  • Measurement: A reagent such as Kinase-Glo is added to quantify the amount of remaining ATP. The luminescence, which is proportional to the ATP concentration, is then measured.[4]

  • Data Analysis: The IC50 values are determined by performing a nonlinear curve fit of the data.[4]

Cell Viability and Proliferation Assay

To assess the effect of this compound on cancer cells, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or similar colorimetric assays are frequently used.[8]

Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add this compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate_Cells Incubate (e.g., 24-72 hours) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (Allow formazan formation) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (e.g., at 570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Results Analyze Results Measure_Absorbance->Analyze_Results End End Analyze_Results->End

Caption: Workflow for a cell viability assay (MTT).

Detailed Methodology:

  • Cell Seeding: Cells, such as U251 glioma cells, are plated in 96-well plates.[8]

  • Compound Treatment: The cells are treated with various concentrations of this compound.[8]

  • Incubation: The plates are incubated for specific time periods, for example, 24, 48, and 72 hours.[4]

  • MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, often DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

In Vivo Animal Models

This compound has been evaluated in various animal models to assess its efficacy.

Animal ModelPurposeDosing and Administration
Myocardial Ischemia (Rat) To evaluate cardioprotective effects0.5-5 mg/kg, intravenous injection[4]
Asthma (Mouse) To assess anti-inflammatory effects in the lungsAerosolized administration[5]
Vascular Permeability (Mouse) To determine the effect on VEGF-induced permeability5 mg/kg[4]

General In Vivo Experimental Protocol (Myocardial Ischemia Model):

  • Animal Model Induction: Myocardial ischemia is induced in anesthetized rats, for example, by ligating a coronary artery.

  • Compound Administration: this compound is administered, often intravenously, at a specified dose (e.g., 0.5 mg/kg) at a set time point, such as 30 minutes after reperfusion.[9]

  • Endpoint Analysis: After a designated period, the hearts are excised, and the infarct size is measured as a percentage of the area at risk.[9][11]

This guide provides a foundational understanding of this compound for research and development purposes. The detailed information on its chemical properties, mechanisms of action, and experimental applications should serve as a valuable resource for scientists in the field.

References

The Impact of TG100-115 on Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100-115 is a selective, small-molecule inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms gamma (γ) and delta (δ). These isoforms are predominantly expressed in leukocytes and are pivotal in mediating inflammatory and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on key inflammatory signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. This document synthesizes quantitative data on its inhibitory activity and provides detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction

Inflammatory signaling pathways are complex and tightly regulated networks that, when dysregulated, contribute to a wide range of pathologies, including autoimmune diseases, chronic inflammation, and cancer. The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of these processes. The class I PI3Ks are heterodimeric enzymes, and the p110γ and p110δ catalytic subunits are key therapeutic targets due to their restricted expression in hematopoietic cells. This compound has emerged as a potent and selective inhibitor of PI3Kγ and PI3Kδ, demonstrating significant anti-inflammatory and anti-cancer properties in preclinical studies.[1][2] This guide delves into the molecular mechanisms by which this compound modulates inflammatory signaling and provides practical information for its investigation.

Mechanism of Action of this compound

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of PI3Kγ and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various PI3K isoforms is summarized in the table below. The data highlights its selectivity for the γ and δ isoforms over the α and β isoforms.

TargetIC50 (nM)
PI3Kγ83
PI3Kδ235
PI3Kα>1000
PI3Kβ>1000

Table 1: In vitro inhibitory concentrations (IC50) of this compound against Class I PI3K isoforms.

Effect on Inflammatory Signaling Pathways

The inhibition of PI3Kγ/δ by this compound has cascading effects on multiple downstream signaling pathways that are central to inflammation.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a primary target of this compound. By blocking the production of PIP3, this compound prevents the activation of Akt, a serine/threonine kinase. This, in turn, inhibits the downstream signaling cascade involving the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kγ/δ RTK->PI3K PIP3 PIP3 PI3K->PIP3 P TG100_115 This compound TG100_115->PI3K PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Inflammation Inflammation Akt->Inflammation p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Crosstalk with the MAPK Pathway

The PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are intricately linked. While this compound does not directly target MAPK pathway components, its inhibition of PI3K/Akt can indirectly modulate MAPK signaling. The crosstalk is complex and context-dependent, with both synergistic and antagonistic interactions reported. For instance, Akt can phosphorylate and inhibit Raf, a key upstream kinase in the MAPK cascade. Therefore, inhibition of Akt by this compound could potentially lead to an increase in MAPK activity in certain cellular contexts.

PI3K_MAPK_Crosstalk PI3K PI3Kγ/δ Akt Akt PI3K->Akt TG100_115 This compound TG100_115->PI3K Raf Raf Akt->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Inflammation, Proliferation) ERK->Transcription

Crosstalk between the PI3K/Akt and MAPK pathways.
Crosstalk with the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. The PI3K/Akt pathway can positively regulate NF-κB activity through various mechanisms, including the phosphorylation of IκB kinase (IKK), which leads to the degradation of the NF-κB inhibitor, IκB. By inhibiting Akt, this compound can suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes, such as cytokines and chemokines.

PI3K_NFkB_Crosstalk cluster_cytoplasm Cytoplasm PI3K PI3Kγ/δ Akt Akt PI3K->Akt TG100_115 This compound TG100_115->PI3K IKK IKK Akt->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Nucleus Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Crosstalk between the PI3K/Akt and NF-κB pathways.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on inflammatory signaling pathways.

PI3K In Vitro Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.

Materials:

  • Purified recombinant PI3K isoforms (γ, δ, α, β)

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • PIP2 substrate

  • [γ-32P]ATP

  • Phosphatidylserine/phosphatidylcholine vesicles

  • Stop solution (e.g., 100 mM EDTA)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, purified PI3K enzyme, and the PIP2/vesicle mix.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for 20 minutes.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Dry the TLC plate and expose it to a phosphorimager screen.

  • Quantify the amount of radioactive PIP3 produced and calculate the IC50 value for this compound.

Kinase_Assay_Workflow Start Prepare Reagents Incubate Incubate PI3K, PIP2, & this compound Start->Incubate React Add [γ-32P]ATP & Incubate Incubate->React Stop Stop Reaction React->Stop Extract Lipid Extraction Stop->Extract TLC TLC Separation Extract->TLC Analyze Phosphorimaging & Data Analysis TLC->Analyze Transwell_Invasion_Assay Start Coat Transwell with Matrigel Seed Seed Cells with This compound in Upper Chamber Start->Seed Chemoattractant Add Chemoattractant to Lower Chamber Seed->Chemoattractant Incubate Incubate 24-48 hours Chemoattractant->Incubate Remove Remove Non-invading Cells Incubate->Remove FixStain Fix and Stain Invading Cells Remove->FixStain Count Count Cells & Analyze Data FixStain->Count

References

Foundational Research on TG100-115 in Cardioprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on TG100-115, a selective phosphoinositide 3-kinase (PI3K) γ/δ inhibitor, and its significant role in cardioprotection following ischemia/reperfusion (I/R) injury. The data and methodologies presented are collated from pivotal studies that have established the compound's mechanism of action and its therapeutic potential in acute myocardial infarction (MI).

Core Mechanism of Action

This compound is a potent and selective inhibitor of the γ and δ isoforms of PI3K.[1][2] In the context of myocardial I/R injury, inflammation and edema are key contributors to tissue damage upon reperfusion.[3][4] this compound exerts its cardioprotective effects by targeting these pathological processes.[3] The compound has been shown to inhibit edema and inflammation triggered by various mediators involved in MI, such as vascular endothelial growth factor (VEGF) and platelet-activating factor (PAF).[2][3][5]

A crucial aspect of this compound's therapeutic profile is its ability to selectively inhibit pro-inflammatory signaling pathways while sparing pro-survival and tissue repair processes.[3] For instance, it blocks VEGF-induced VE-cadherin phosphorylation, a key event in increasing vascular permeability and edema, but does not affect VEGF-stimulated ERK phosphorylation, which is involved in endothelial cell mitogenesis, a vital process for tissue repair after ischemic damage.[1][3] This selective inhibition of inflammation-associated signaling is a key attribute of its cardioprotective action.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro PI3K Isoform Selectivity of this compound

PI3K IsoformIC50 (nM)
PI3Kγ83[1]
PI3Kδ235[1]
PI3Kα>1000[3]
PI3Kβ>1000[3]

Table 2: In Vivo Efficacy of this compound in Animal Models of Myocardial Infarction

Animal ModelThis compound DoseAdministration TimeKey Findings
Rodent MI Model≥0.5 mg/kg (i.v. bolus)60 minutes after reperfusionRoutinely reduced infarct size by ≥40%[3]
Porcine MI Model0.5 mg/kg (i.v. bolus)30 minutes after reperfusionReduced infarct size as a percentage of the area at risk[6]
Rodent MI ModelNot specifiedUp to 3 hours after reperfusionProvided potent cardioprotection, reducing infarct development and preserving myocardial function[3]

Table 3: Anti-inflammatory and Anti-edema Effects of this compound in In Vivo Models

AssayAnimal ModelThis compound DoseAgonistReduction in Edema/Inflammation
Paw EdemaRat5 mg/kgPAF or DextranReduced paw volume by 62% (PAF) and 78% (Dextran)[3]
Miles AssayRat1 mg/kgVEGF or HistaminePrevented intradermal edema[6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the pivotal experiments.

TG100_115_Signaling_Pathway cluster_receptor Cell Membrane cluster_pi3k PI3K Signaling cluster_erk MAPK/ERK Pathway VEGFR VEGF Receptor PI3Kgd PI3Kγ/δ VEGFR->PI3Kgd ERK ERK Phosphorylation VEGFR->ERK VEGF VEGF VEGF->VEGFR Akt Akt PI3Kgd->Akt VE_Cadherin VE-Cadherin Phosphorylation Akt->VE_Cadherin Edema Edema & Inflammation VE_Cadherin->Edema Mito Endothelial Cell Mitogenesis ERK->Mito TG100_115 This compound TG100_115->PI3Kgd

Caption: this compound selectively inhibits the PI3Kγ/δ pathway to reduce edema and inflammation.

Myocardial_Infarction_Model_Workflow start Start occlusion Coronary Artery Occlusion (e.g., 60 min in rodents) start->occlusion reperfusion Reperfusion occlusion->reperfusion treatment Administer this compound (i.v. bolus) reperfusion->treatment control Administer Vehicle reperfusion->control measurement Measure Infarct Size and Assess Cardiac Function (e.g., at 24 hours or later) treatment->measurement control->measurement end End measurement->end

Caption: Workflow for the in vivo myocardial infarction model.

Miles_Assay_Workflow start Start pretreatment Pre-treat with this compound or Vehicle (i.v.) start->pretreatment evans_blue Inject Evans Blue Dye (i.v.) pretreatment->evans_blue agonist Intradermal Injection of VEGF or Histamine evans_blue->agonist quantify Quantify Dye Extravasation in Skin Biopsy agonist->quantify end End quantify->end

Caption: Workflow for the Miles assay to assess vascular permeability.

Experimental Protocols

In Vivo Myocardial Infarction Model (Rodent)
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized, for example, with sodium pentobarbital.

  • Surgical Procedure: A left thoracotomy is performed, and the heart is exposed. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

  • Ischemia and Reperfusion: The LAD is occluded for a specified period, typically 60 minutes.[3] After ischemia, the ligature is released to allow for reperfusion of the myocardium.

  • Drug Administration: this compound or a vehicle control is administered as a single intravenous (i.v.) bolus at a specified time after the onset of reperfusion (e.g., 60 minutes).[3] Doses ranging from 0.5 to 10 mg/kg have been tested.[6]

  • Infarct Size Measurement: After a set period of reperfusion (e.g., 24 hours), the heart is excised.[3] The LAD is re-occluded, and a dye such as Evans blue is perfused to delineate the area at risk (AAR). The heart is then sectioned, and the slices are incubated in a solution like triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the AAR.

  • Cardiac Function Assessment: In some studies, cardiac function is assessed at later time points (e.g., 4 weeks) using echocardiography to measure parameters like fractional shortening.[3]

Miles Assay for Vascular Permeability
  • Animal Model: Rats are commonly used for this assay.

  • Drug Administration: Animals are pre-treated with an i.v. injection of this compound (e.g., 1 mg/kg) or a vehicle control.[3][6]

  • Dye Injection: Evans blue dye, which binds to serum albumin, is injected intravenously.

  • Induction of Permeability: Pro-inflammatory agents such as VEGF or histamine are injected intradermally at specific sites on the animal's flank.[3] A saline control is also injected.

  • Quantification of Leakage: After a defined period, the animal is euthanized, and the skin at the injection sites is biopsied. The extravasated Evans blue dye is extracted from the skin tissue using a solvent (e.g., formamide). The amount of dye is then quantified spectrophotometrically to determine the extent of vascular leakage.

Paw Edema and Inflammation Assay
  • Animal Model: Rats are used for this model.

  • Drug Administration: Animals are pre-treated with this compound (e.g., 5 mg/kg) or a vehicle control.[3]

  • Induction of Inflammation: An inflammatory agent like platelet-activating factor (PAF) or dextran is injected into the hind paw.[3]

  • Measurement of Edema: Paw volume is measured at specific time points after the injection of the inflammatory agent using a plethysmometer. The increase in paw volume is an indicator of edema.

  • Histological Analysis: For assessing leukocyte infiltration, the paws can be sectioned and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.[3]

Clinical Development

Based on the robust preclinical data, this compound advanced to clinical trials for the reduction of acute MI.[2] A Phase 1/2 clinical trial (NCT00103350) was conducted to evaluate the safety of this compound in patients with acute MI undergoing angioplasty and to assess its potential to reduce heart muscle damage.[7] The study aimed to translate the promising cardioprotective effects observed in animal models to a clinical setting.[4]

References

The Role of TG100-115 in Modulating Cancer Cell Migration: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the investigational compound TG100-115 and its effects on cancer cell migration. Initially identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, recent studies have unveiled its potent inhibitory activity against the kinase domain of Transient Receptor Potential Melastatin 7 (TRPM7). This dual-targeting capability positions this compound as a significant tool for dissecting the molecular pathways governing cancer cell motility and a potential candidate for anti-metastatic therapeutic strategies.

Core Mechanism of Action: A Dual Inhibition Strategy

This compound exerts its anti-migratory effects by targeting two critical signaling nodes implicated in cancer progression: the PI3K pathway and the TRPM7 channel-kinase.

  • PI3Kγ/δ Inhibition : The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and migration.[1] this compound selectively inhibits the p110γ and p110δ isoforms of PI3K.[2][3] This inhibition disrupts downstream signaling cascades, including the phosphorylation of Akt, mTOR, and p70S6 kinase, which are crucial for the cytoskeletal rearrangements and cellular adhesion dynamics required for cell movement.[2]

  • TRPM7 Kinase Inhibition : More recently, this compound was identified as a potent inhibitor of the TRPM7 kinase.[4][5] TRPM7 is a unique bifunctional protein that acts as both an ion channel and a serine/threonine kinase, playing a significant role in breast and glioblastoma cancer progression.[4][5] Its kinase domain is involved in phosphorylating key substrates that regulate cytoskeletal dynamics. By inhibiting the TRPM7 kinase, this compound has been shown to decrease the phosphorylation of myosin IIA heavy chain and focal adhesion kinase (FAK), directly impeding the mechanical processes of cell migration and invasion.[4] It also affects the phosphorylation status of cofilin, a critical protein for cytoskeletal dynamics.[5]

Below is a diagram illustrating the signaling pathways targeted by this compound.

TG100-115_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3Kγ/δ Akt Akt PI3K->Akt p TRPM7 TRPM7 Cofilin Cofilin TRPM7->Cofilin p FAK FAK TRPM7->FAK p Myosin Myosin IIA TRPM7->Myosin p TG100_115 This compound TG100_115->PI3K TG100_115->TRPM7 mTOR mTOR Akt->mTOR p Migration Cell Migration & Invasion mTOR->Migration Cofilin->Migration FAK->Migration Myosin->Migration

Caption: this compound inhibits PI3K and TRPM7 signaling pathways.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize key findings.

Table 1: Inhibitory Activity of this compound on Target Kinases

Target Kinase IC50 Value Reference
PI3Kγ 83 nM [2][6]
PI3Kδ 235 nM [2][6]
PI3Kα 1.3 µM [6]
PI3Kβ 1.2 µM [6]

| TRPM7 Kinase | 1.07 µM |[6] |

Table 2: Effects of this compound on Cancer Cell Migration and Invasion

Cell Line Cancer Type Assay This compound Concentration Observed Effect Reference
MDA-MB-231 Breast Cancer Wound Healing Not Specified Significant decrease in cell migration [4]
MDA-MB-231 Breast Cancer Transwell Invasion 50 µM Significant inhibition of invasion [6]
U251 Glioblastoma Wound Healing Not Specified Significant inhibition of migratory activity [5]

| U251 | Glioblastoma | Transwell Invasion | Not Specified | Significant inhibition of invasive activity |[5] |

Key Experimental Protocols

The anti-migratory properties of this compound have been primarily evaluated using wound healing and transwell assays. Western blotting is commonly used to probe the underlying molecular mechanisms.

Wound Healing (Scratch) Assay

This method assesses two-dimensional cell migration.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, U251) are seeded in a multi-well plate and cultured until they form a confluent monolayer.[5][7]

  • Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform, cell-free gap or "scratch" in the monolayer.[7]

  • Treatment: The culture medium is replaced with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).

  • Imaging: The "wound" area is imaged at time zero and then at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Analysis: The rate of cell migration is quantified by measuring the change in the width of the cell-free gap over time. A decrease in the rate of wound closure in treated cells compared to control cells indicates an inhibitory effect on migration.

Wound_Healing_Assay_Workflow A 1. Seed cells and grow to confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Treat with this compound or vehicle control B->C D 4. Image wound at T=0 C->D E 5. Incubate and image at subsequent time points D->E F 6. Measure wound area and calculate migration rate E->F

Caption: Standard workflow for a wound healing (scratch) assay.
Transwell Migration and Invasion Assay (Boyden Chamber)

This assay measures chemotactic cell migration through a porous membrane.

Protocol:

  • Chamber Setup: A transwell insert with a microporous polycarbonate membrane is placed into a well of a companion plate.[4][8] For invasion assays, the top side of the membrane is pre-coated with a layer of Matrigel or a similar extracellular matrix component.[5]

  • Cell Seeding: Cancer cells are resuspended in a serum-free medium and seeded into the upper chamber of the transwell insert. This compound or a vehicle control is added to this cell suspension.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, typically fetal bovine serum (FBS), to stimulate cell migration.[9]

  • Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to migrate through the pores of the membrane toward the chemoattractant.

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet).

  • Analysis: The number of migrated cells is counted in several microscopic fields. A reduction in the number of stained cells in the treated group compared to the control group signifies inhibition of migration or invasion.

Transwell_Assay_Workflow A 1. Place transwell insert (coated for invasion assay) in well B 2. Add chemoattractant to lower chamber A->B C 3. Seed cells with this compound or control in upper chamber A->C D 4. Incubate to allow migration/invasion B->D C->D E 5. Remove non-migrated cells from upper surface D->E F 6. Fix, stain, and count migrated cells on lower surface E->F

Caption: Workflow for transwell migration and invasion assays.
Western Blotting

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within the signaling pathways affected by this compound.

Protocol:

  • Cell Lysis: Cells treated with this compound or control are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., total Akt, phospho-Akt, total FAK, phospho-FAK) followed by incubation with enzyme-linked secondary antibodies.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.[4][5]

Summary and Future Directions

Exploratory studies have established this compound as a potent inhibitor of cancer cell migration, acting through the dual inhibition of PI3Kγ/δ and the TRPM7 kinase.[1][4][5] Its ability to suppress migration and invasion in aggressive cancer models like triple-negative breast cancer and glioblastoma highlights its potential as a lead compound for developing anti-metastatic therapies.[4][5][9]

Future research should focus on elucidating the full spectrum of this compound's off-target effects, optimizing its specificity, and evaluating its efficacy and safety in preclinical in vivo models of metastasis. These investigations will be crucial in determining the therapeutic potential of targeting PI3K and TRPM7 pathways to combat cancer dissemination.

References

TG100-115: A Novel Kinase Inhibitor's Therapeutic Potential in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and high resistance to conventional therapies.[1][2] Recent research has identified promising new therapeutic avenues, including the targeting of specific signaling pathways that drive GBM progression. This technical guide focuses on the multifaceted impact of TG100-115, a small molecule inhibitor, on glioblastoma cell functions. Initially recognized as a phosphoinositide 3-kinase (PI3K) γ/δ inhibitor, this compound has more recently been identified as a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[1][2] This document synthesizes the current understanding of this compound's mechanism of action, its effects on key cellular processes in glioblastoma cells, and detailed protocols for relevant experimental assays.

Introduction to this compound and its Targets in Glioblastoma

This compound is a small molecule that has demonstrated significant anti-tumor effects in glioblastoma cell models. Its dual inhibitory action on both the PI3K pathway and the TRPM7 kinase makes it a compelling candidate for further investigation.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] This pathway is frequently hyperactivated in glioblastoma due to genetic alterations such as mutations in the genes encoding PI3K subunits or loss of the tumor suppressor PTEN.[3][4] By inhibiting PI3Kγ and PI3Kδ isoforms, this compound can disrupt these pro-survival signals.

  • Transient Receptor Potential Melastatin 7 (TRPM7): TRPM7 is a unique protein that functions as both an ion channel and a serine/threonine kinase.[1][2] It is implicated in the regulation of various cellular processes, including proliferation, migration, and invasion.[1][2] Emerging evidence highlights the overexpression and involvement of TRPM7 in the progression of glioblastoma, making its kinase domain an attractive therapeutic target.[1][2]

This guide will primarily focus on the effects of this compound as a TRPM7 kinase inhibitor in the context of glioblastoma, as this is the most recent and specific area of research concerning this compound in this cancer type.

Impact of this compound on Glioblastoma Cell Functions

Studies utilizing the U251 human glioblastoma cell line have demonstrated that this compound exerts a range of anti-cancer effects.

Cell Viability and Proliferation

This compound has been shown to significantly reduce the viability and proliferation of U251 glioblastoma cells.[1][2] This effect is foundational to its potential as an anti-cancer agent.

Table 1: Effect of this compound on Glioblastoma Cell Viability

Cell LineAssayEffect of this compoundQuantitative Data
U251MTT AssaySignificant reduction in cell viabilitySpecific IC50 values are not publicly available in the reviewed literature.

Note: The absence of specific quantitative data is due to the unavailability of the full-text research article.

Apoptosis

A key mechanism through which this compound reduces glioblastoma cell viability is the induction of apoptosis, or programmed cell death.[1][2] This is achieved through the modulation of key regulatory proteins in the apoptotic signaling cascade.

Table 2: Modulation of Apoptotic Proteins by this compound in U251 Glioblastoma Cells

ProteinFunctionEffect of this compoundMethod of Detection
Bcl-2Anti-apoptoticDecreased expressionWestern Blot
BaxPro-apoptoticIncreased expressionWestern Blot
Cleaved Caspase-3Executioner caspaseIncreased levelsWestern Blot

The observed decrease in the anti-apoptotic protein Bcl-2, coupled with an increase in the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, strongly indicates that this compound promotes apoptosis in glioblastoma cells.[1]

Cell Migration and Invasion

A hallmark of glioblastoma is its highly invasive nature, which makes complete surgical resection nearly impossible and leads to tumor recurrence. This compound has been found to inhibit the migratory and invasive capabilities of glioblastoma cells.[1][2]

Table 3: Impact of this compound on Glioblastoma Cell Motility

ProcessAssayEffect of this compoundQuantitative Data
MigrationWound Healing AssayInhibition of cell migrationSpecific percentage of wound closure inhibition is not publicly available.
InvasionTranswell AssayInhibition of cell invasionSpecific percentage of invasion inhibition is not publicly available.

Note: The absence of specific quantitative data is due to the unavailability of the full-text research article.

Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound in glioblastoma cells are underpinned by its ability to modulate critical intracellular signaling pathways.

Apoptotic Signaling Pathway

As detailed in the apoptosis section, this compound directly influences the balance of pro- and anti-apoptotic proteins.

TG100_115 This compound Bcl2 Bcl-2 (Anti-apoptotic) TG100_115->Bcl2 Bax Bax (Pro-apoptotic) TG100_115->Bax Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound's modulation of the apoptotic pathway.
Akt and Cofilin Signaling

This compound also alters the phosphorylation status of protein kinase B (Akt) and cofilin, two proteins crucial for cell survival and cytoskeletal dynamics, respectively.[1] The altered phosphorylation of Akt is consistent with the inhibition of the PI3K pathway, while changes in cofilin phosphorylation likely contribute to the observed inhibition of cell migration and invasion.

TG100_115 This compound TRPM7 TRPM7 Kinase TG100_115->TRPM7 PI3K PI3K TG100_115->PI3K Akt Akt (Protein Kinase B) TRPM7->Akt Cofilin Cofilin TRPM7->Cofilin PI3K->Akt pAkt p-Akt Akt->pAkt pCofilin p-Cofilin Cofilin->pCofilin CellSurvival Cell Survival pAkt->CellSurvival CytoskeletalDynamics Cytoskeletal Dynamics pCofilin->CytoskeletalDynamics MigrationInvasion Migration & Invasion CytoskeletalDynamics->MigrationInvasion start Seed U251 cells in 96-well plate treat Treat with this compound start->treat mtt Add MTT solution treat->mtt incubate Incubate for 4 hours mtt->incubate dmso Add DMSO incubate->dmso read Measure absorbance at 570 nm dmso->read analyze Calculate cell viability read->analyze start Grow U251 cells to confluence scratch Create a scratch wound start->scratch treat Treat with this compound scratch->treat image0 Image at time 0 treat->image0 incubate Incubate image0->incubate imageX Image at later time points incubate->imageX analyze Measure wound closure imageX->analyze

References

TG100-115: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

TG100-115, with the chemical name 3,3'-(2,4-diaminopteridine-6,7-diyl)diphenol[1][2], is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both phosphoinositide 3-kinase (PI3K) isoforms γ and δ, as well as the transient receptor potential melastatin 7 (TRPM7) kinase.[3][4][5] Initially developed as a PI3K inhibitor for inflammatory diseases and ischemia-reperfusion injury, subsequent research has unveiled its significant role in cancer biology through the inhibition of TRPM7 kinase.[1][2][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity and effective concentrations in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay TypeReference
PI3Kγ83 nMKinase Assay[1][6][7][8]
PI3Kδ235 nMKinase Assay[1][6][7][8]
PI3Kα1.3 µMKinase Assay[1][6][8]
PI3Kβ1.2 µMKinase Assay[1][6][8]
TRPM7 Kinase1.07 µMKinase Assay[6]

Table 2: Effective Concentrations of this compound in Cellular and In Vivo Models

Model SystemEffectConcentration/DoseReference
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced VE-cadherin phosphorylation10 µM[6][7]
MDA-MB-231 Breast Cancer CellsInhibition of cell migration and invasion50 µM[6]
U251 Glioblastoma CellsDiminished cell viability, promotion of apoptosisNot specified[3]
Rat Model of Myocardial InfarctionReduction of infarct size0.5 - 5 mg/kg (i.v.)[6][7]
Mouse Asthma ModelReduction of pulmonary eosinophiliaAerosolized[9]
Rat Model of InflammationReduction of edema and leukocyte infiltration1 - 5 mg/kg[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Chemical Synthesis

The synthesis of this compound has been described by Palanki et al. in the Journal of Medicinal Chemistry (2007), 50(18), 4279-4294.[1][2][6][10][11] Researchers should refer to this publication for the detailed synthetic route and characterization of the compound.

PI3K Kinase Assay

This protocol is adapted from descriptions of in vitro kinase assays used to determine the IC50 values of this compound against PI3K isoforms.[6][7][8]

  • Reaction Setup: In a 96-well plate, a reaction buffer (20 mM Tris, 4 mM MgCl₂, 10 mM NaCl, pH 7.4) is prepared containing 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate as the substrate.

  • Enzyme Addition: The desired PI3K isoform (250-500 ng/well) is added to the reaction buffer.

  • Inhibitor Addition: this compound, dissolved in DMSO, is added to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP to a final concentration of 3 µM.

  • Incubation: The reaction is allowed to proceed for 90 minutes at room temperature.

  • ATP Measurement: After incubation, a kinase-glo reagent is added to quantify the remaining ATP levels.

  • Data Analysis: Luminescence is measured, and IC50 values are calculated by nonlinear curve fitting.

TRPM7 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on the methodology used to identify this compound as a TRPM7 kinase inhibitor.[4]

  • Reaction Components: The assay utilizes a TR-FRET based method with CREB peptide as a potent substrate for TRPM7 kinase.

  • Screening: A screening of small molecule libraries is performed using the established TRPM7 kinase assay.

  • Inhibitor Characterization: this compound is identified as a potent inhibitor.

  • Mechanism of Inhibition: Further studies are conducted to determine the mode of inhibition (e.g., ATP-competitive).

Cell Migration and Invasion Assays (Transwell Assay)

This is a generalized protocol based on standard Transwell assays used to assess the effect of this compound on cancer cell migration and invasion.[4][7]

  • Cell Preparation: Cancer cells (e.g., MDA-MB-231) are cultured and starved in serum-free medium for 24 hours prior to the assay.

  • Transwell Setup: Transwell inserts with an appropriate pore size are used. For invasion assays, the inserts are coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Starved cells are seeded into the upper chamber of the Transwell insert in serum-free medium.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Treatment: this compound or vehicle control is added to the upper chamber with the cells.

  • Incubation: The plate is incubated for a suitable period (e.g., 24 hours) to allow for cell migration or invasion.

  • Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

  • Staining and Quantification: Migrated/invaded cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of stained cells is then quantified by microscopy.

Western Blotting for Akt Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of Akt, a downstream target of PI3K, in response to this compound treatment.[1]

  • Cell Treatment: Cells are treated with this compound at various concentrations and for different durations.

  • Cell Lysis: After treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the level of phosphorylated Akt is normalized to the total Akt level.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ/δ RTK->PI3K PIP3 PIP3 PI3K->PIP3 P TG100_115_PI3K This compound TG100_115_PI3K->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Downstream Cell Survival, Proliferation, Migration mTOR->Downstream

PI3K/Akt Signaling Pathway Inhibition by this compound.

TRPM7_Signaling_Pathway TRPM7 TRPM7 Kinase Myosin Myosin IIA Heavy Chain TRPM7->Myosin P FAK Focal Adhesion Kinase TRPM7->FAK P TG100_115_TRPM7 This compound TG100_115_TRPM7->TRPM7 Migration Cell Migration & Invasion Myosin->Migration FAK->Migration

TRPM7 Kinase Signaling Pathway Inhibition by this compound.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Starve Starve Cells (Serum-free medium) Seed Seed Cells in Upper Chamber Starve->Seed Coat Coat Insert with Matrigel (for invasion assay) Coat->Seed Add_Chemo Add Chemoattractant to Lower Chamber Seed->Add_Chemo Treat Add this compound to Upper Chamber Add_Chemo->Treat Incubate Incubate Treat->Incubate Remove Remove Non-migrated Cells Incubate->Remove Stain Fix and Stain Migrated Cells Remove->Stain Quantify Quantify by Microscopy Stain->Quantify

Experimental Workflow for Transwell Cell Migration/Invasion Assay.

References

Technical Guide: Isoform Selectivity of the PI3K Inhibitor TG100-115

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the inhibitory activity and selectivity of TG100-115 against the Class I phosphoinositide 3-kinase (PI3K) isoforms. This document provides quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

This compound is a small molecule inhibitor that demonstrates potent and selective activity against the gamma (γ) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] Its mechanism of action confers significant anti-inflammatory properties by targeting the PI3K isoforms predominantly expressed in immune cells.[3][5] This high degree of selectivity, with minimal activity against the alpha (α) and beta (β) isoforms, makes this compound a valuable tool for investigating PI3Kγ/δ-specific signaling and a candidate for therapeutic development in inflammatory diseases and ischemia/reperfusion injuries.[3][4][6] This guide summarizes the quantitative selectivity profile, the experimental methods used for its determination, and the signaling context of its targets.

Quantitative Selectivity Profile

The inhibitory potency of this compound against the four Class I PI3K isoforms is typically measured by determining the half-maximal inhibitory concentration (IC50). The data consistently show a strong preference for the γ and δ isoforms over the α and β isoforms.

Table 1: this compound IC50 Values for PI3K Isoforms

PI3K Isoform IC50 Selectivity vs. PI3Kα Selectivity vs. PI3Kβ Reference(s)
PI3Kγ 83 nM ~14,458-fold ~15,663-fold [1][2][4][7]
PI3Kδ 235 nM ~5,106-fold ~5,532-fold [1][2][4][7]
PI3Kα 1,200,000 nM (1.2 µM) 1-fold - [1][4][7]

| PI3Kβ | 1,300,000 nM (1.3 µM) | - | 1-fold |[1][4][7] |

Note: IC50 values for PI3Kα and PI3Kβ were reported as 1.3 µM and 1.2 µM respectively[7], and 1.2 mM and 1.3 mM in another source, the latter of which appears to be a typographical error and µM is the more accepted value.[1] For the purpose of this table, the more conservative µM values are used.

Beyond the PI3K family, this compound was assayed against a panel of 133 to 140 other protein kinases and was found not to inhibit any of them with IC50 values below 1 µM, demonstrating its high specificity.[2][4][7] However, it has also been identified as an inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase with an IC50 of 1.07 µM.[7][8]

PI3K Signaling Pathway and Point of Inhibition

The PI3K signaling cascade is a critical regulator of numerous cellular processes. Class I PI3Ks are activated by cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, they phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of downstream effectors, most notably the kinase Akt, which in turn modulates cell growth, proliferation, survival, and inflammation. The γ and δ isoforms are primarily involved in inflammatory and immune cell signaling.[9][10]

PI3K_Signaling_Pathway cluster_upstream Upstream Activation cluster_pi3k Class I PI3K Isoforms cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinases (RTKs) p110a PI3Kα RTK->p110a p110b PI3Kβ RTK->p110b p110d PI3Kδ RTK->p110d GPCR G-Protein Coupled Receptors (GPCRs) GPCR->p110b p110g PI3Kγ GPCR->p110g PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P AKT Akt (PKB) PIP3->AKT mTOR Downstream Effectors (e.g., mTOR, p70S6K) AKT->mTOR Response Cellular Responses (Growth, Survival, Inflammation) mTOR->Response Inhibitor This compound Inhibitor->p110g Inhibitor->p110d

Caption: PI3K signaling pathway with this compound inhibition points.

Experimental Protocol: In Vitro Kinase Assay

The isoform selectivity of this compound was determined using a biochemical in vitro kinase assay. The principle of this assay is to measure the consumption of ATP during the phosphorylation of a lipid substrate by a specific recombinant PI3K isoform. The remaining ATP is quantified using a luminescent detection system.

4.1 Assay Principle Recombinant PI3K enzymes phosphorylate the substrate D-myo-phosphatidylinositol 4,5-bisphosphate (PIP2), consuming ATP in the process. In the presence of an inhibitor like this compound, this reaction is impeded. After a set incubation period, a reagent (e.g., Kinase-Glo®) is added that contains luciferase and its substrate. The light produced by this reaction is directly proportional to the amount of ATP remaining. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and less inhibition.

4.2 Materials & Reagents

  • Enzymes: Recombinant human PI3K isoforms (α, β, γ, δ).

  • Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Inhibitor: this compound dissolved in DMSO.

  • Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.[1]

  • ATP Solution: Adenosine triphosphate.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit or similar.

  • Hardware: 96-well or 384-well plates, luminometer.

4.3 Step-by-Step Procedure

  • Preparation: A reaction mix is prepared containing the reaction buffer, 50 µM PIP2 substrate, and a specific PI3K isoform (250-500 ng/well). This mixture is aliquoted into the wells of a 96-well plate.[1]

  • Inhibitor Addition: this compound, diluted in DMSO, is added to the wells to achieve a final concentration range of 1 nM to 100 µM. Control wells receive only DMSO.[1]

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to a final concentration of 3 µM.[2]

  • Incubation: The plate is incubated at room temperature for 90 minutes to allow the enzymatic reaction to proceed.[1]

  • Signal Detection: An equal volume of Kinase-Glo® reagent is added to each well. This stops the kinase reaction and begins the luminescence reaction.

  • Measurement: After a brief incubation, the luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO control. IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic curve using software such as Prism.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the IC50 of this compound against a PI3K isoform.

Kinase_Assay_Workflow cluster_prep 1. Assay Preparation cluster_inhibit 2. Inhibition Step cluster_reaction 3. Kinase Reaction cluster_detect 4. Detection & Analysis A Aliquot Reaction Buffer + PI3K Isoform (γ, δ, α, or β) + PIP2 Substrate to Plate B Add Serially Diluted This compound (or DMSO control) A->B C Initiate Reaction: Add ATP (3 µM) B->C D Incubate for 90 minutes at Room Temperature C->D E Stop Reaction & Generate Signal: Add Kinase-Glo® Reagent D->E F Measure Luminescence (Quantifies Remaining ATP) E->F G Calculate % Inhibition & Determine IC50 Value F->G

Caption: Workflow for the in vitro PI3K isoform selectivity assay.

References

Methodological & Application

TG100-115 Protocol for Animal Models of Myocardial Infarction: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100-115 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms gamma (γ) and delta (δ).[1] These isoforms are critical mediators of inflammatory and immune cell signaling. In the context of myocardial infarction (MI), the inflammatory response following ischemia-reperfusion injury significantly contributes to cardiomyocyte death and adverse cardiac remodeling. By selectively targeting PI3Kγ and PI3Kδ, this compound offers a promising therapeutic strategy to mitigate this inflammatory damage, reduce infarct size, and preserve cardiac function.[2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical animal models of MI.

Mechanism of Action

This compound exerts its cardioprotective effects by inhibiting the PI3Kγ/δ signaling pathway, which is activated by various inflammatory mediators and growth factors released during myocardial ischemia-reperfusion.[2] This inhibition disrupts downstream signaling cascades, including the phosphorylation of Akt, mTOR, and p70S6 kinase, without affecting the ERK1/2 pathway.[3] The primary outcomes of this inhibition are the reduction of edema, inflammation, and vascular permeability in the ischemic myocardium.[1][3] this compound has been shown to potently inhibit edema and inflammation in response to mediators like vascular endothelial growth factor (VEGF) and platelet-activating factor (PAF).[2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and its in vivo efficacy in rodent and porcine models of myocardial infarction.

Table 1: In Vitro Inhibitory Activity of this compound [1][3]

TargetIC50
PI3Kγ83 nM
PI3Kδ235 nM
PI3Kα>1 µM
PI3Kβ>1 µM

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Myocardial Infarction [2]

Treatment GroupDose (mg/kg)Administration TimeInfarct Size Reduction (%)
Vehicle Control-60 min post-reperfusion-
This compound0.560 min post-reperfusion≥40%
This compound560 min post-reperfusion≥40%

Table 3: In Vivo Efficacy of this compound in a Porcine Model of Myocardial Infarction [2]

Treatment GroupDose (mg/kg)Administration TimeInfarct Size Reduction (%)
Vehicle Control-30 min post-reperfusion-
This compound0.530 min post-reperfusion35%

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound in the context of myocardial ischemia-reperfusion injury.

TG100_115_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_pi3k PI3K Signaling cluster_downstream Downstream Effectors GPCR GPCRs (e.g., PAF Receptor) PI3Kgamma PI3Kγ GPCR->PI3Kgamma RTK RTKs (e.g., VEGFR) RTK->PI3Kgamma PI3Kdelta PI3Kδ RTK->PI3Kdelta PIP2 PIP2 PI3Kgamma->PIP2 PI3Kdelta->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt TG100_115 This compound TG100_115->PI3Kgamma inhibits TG100_115->PI3Kdelta inhibits mTOR mTOR Akt->mTOR Inflammation Inflammation Edema Vascular Permeability Akt->Inflammation p70S6K p70S6K mTOR->p70S6K p70S6K->Inflammation

This compound inhibits the PI3Kγ/δ signaling pathway.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in an animal model of myocardial infarction.

Experimental_Workflow A Animal Preparation (Anesthesia, Ventilation) B Surgical Procedure: Myocardial Ischemia Induction (LAD Ligation) A->B C Reperfusion (Release of Ligation) B->C D This compound Administration (Intravenous Bolus) C->D E Post-Operative Monitoring and Recovery D->E F Assessment of Cardiac Function (Echocardiography) E->F G Infarct Size Measurement (TTC Staining) F->G H Data Analysis G->H

Experimental workflow for this compound in MI models.

Experimental Protocols

Animal Models of Myocardial Infarction (Ischemia-Reperfusion)

a. Rodent Model (Rat)

This protocol describes the induction of myocardial infarction in rats by ligation of the left anterior descending (LAD) coronary artery followed by reperfusion.

  • Animal Preparation:

    • Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane).

    • Intubate the animal and provide mechanical ventilation.

    • Monitor vital signs (ECG, heart rate, and body temperature) throughout the procedure.

    • Perform a left thoracotomy to expose the heart.

  • LAD Ligation and Reperfusion:

    • Identify the LAD coronary artery.

    • Pass a suture (e.g., 6-0 silk) under the LAD.

    • Induce ischemia by tightening the suture to occlude the artery. Successful occlusion is confirmed by blanching of the myocardial tissue and ECG changes.

    • Maintain the occlusion for a specified period (e.g., 60 minutes).[2]

    • Initiate reperfusion by releasing the ligature.

b. Porcine Model

This protocol is for a large animal model, which more closely resembles human cardiac physiology.

  • Animal Preparation:

    • Pre-anesthetize and then induce and maintain general anesthesia.

    • Intubate and mechanically ventilate the pig.

    • Establish intravenous access for fluid and drug administration.

    • Continuously monitor ECG, blood pressure, and other vital signs.

    • Perform a median sternotomy or left thoracotomy to expose the heart.

  • LAD Ligation and Reperfusion:

    • Identify and isolate the LAD coronary artery.

    • Occlude the LAD using a vascular occluder or ligature for a defined duration (e.g., 90 minutes).[2]

    • Confirm ischemia through visual changes in the myocardium and ECG abnormalities.

    • Release the occlusion to allow for reperfusion of the coronary artery.

This compound Administration
  • Formulation: Dissolve this compound in a suitable vehicle (e.g., a solution of DMSO and PEG300).

  • Dosage: Effective doses range from 0.5 to 10 mg/kg.[2] A commonly used and effective dose is 0.5 mg/kg.[2]

  • Route of Administration: Administer as a single intravenous (IV) bolus.[2]

  • Timing of Administration: Administer this compound after the onset of reperfusion. Effective time points for administration have been shown to be 30 to 60 minutes post-reperfusion.[2]

Assessment of Cardiac Function (Echocardiography)

Echocardiography is a non-invasive method to assess cardiac function and remodeling post-MI.

  • Procedure:

    • Anesthetize the animal lightly.

    • Acquire M-mode and 2D images from the parasternal long-axis and short-axis views.

    • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

    • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).

  • Timeline: Perform baseline echocardiography before MI induction and at various time points post-MI (e.g., 24 hours, 1 week, 4 weeks) to monitor changes in cardiac function.

Infarct Size Measurement (TTC Staining)

Triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (pale) myocardial tissue.

  • Procedure:

    • At the end of the experiment (e.g., 24 hours post-MI), euthanize the animal and excise the heart.

    • Slice the ventricles into uniform sections (e.g., 2 mm thick).

    • Incubate the slices in a 1% TTC solution at 37°C for 15-20 minutes.

    • Fix the stained slices in 10% formalin.

    • Image the slices and use image analysis software to quantify the areas of the infarct, the area at risk, and the total left ventricle.

    • Express the infarct size as a percentage of the area at risk or the total left ventricle.

Conclusion

The this compound protocol provides a robust framework for investigating the cardioprotective effects of selective PI3Kγ/δ inhibition in clinically relevant animal models of myocardial infarction. Adherence to these detailed protocols will enable researchers to generate reproducible and translatable data, contributing to the development of novel therapies for acute MI. A Phase 1/2 clinical trial (NCT00103350) has been completed to evaluate the safety and potential efficacy of this compound in patients undergoing percutaneous coronary intervention for acute MI.[4][5]

References

Application Notes and Protocols: TG100-115 as a Tool for Studying Breast Cancer Cell Invasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is the primary cause of mortality in breast cancer patients, and the invasion of cancer cells into surrounding tissues is a critical initial step in the metastatic cascade. Understanding the molecular mechanisms that drive breast cancer cell invasion is therefore paramount for the development of effective anti-metastatic therapies. TG100-115, a small molecule inhibitor, has emerged as a valuable tool for investigating these processes. Initially identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, this compound has also been characterized as a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[1][2][3] This dual activity makes it a unique pharmacological probe to dissect the signaling pathways governing breast cancer cell motility and invasion.

These application notes provide a comprehensive overview of the use of this compound in breast cancer research, including its mechanism of action, protocols for key in vitro assays, and expected outcomes.

Mechanism of Action

This compound exerts its inhibitory effects on breast cancer cell invasion primarily through the modulation of two key signaling pathways:

  • TRPM7 Kinase Inhibition: TRPM7 is a bifunctional protein that acts as both an ion channel and a serine/threonine kinase.[4] The kinase domain of TRPM7 plays a crucial role in regulating cytoskeletal dynamics and cell adhesion.[5] this compound competitively inhibits the ATP-binding site of the TRPM7 kinase domain.[6] This inhibition leads to a decrease in the phosphorylation of downstream targets, including the myosin IIA heavy chain and focal adhesion kinase (FAK).[6] The dephosphorylation of these proteins disrupts the proper assembly and function of the actin-myosin cytoskeleton and focal adhesions, which are essential for cell migration and invasion.[6][7]

  • PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in breast cancer, playing a central role in cell growth, proliferation, survival, and motility.[8][9] this compound selectively inhibits the p110γ and p110δ catalytic subunits of Class I PI3K.[3] By inhibiting PI3K, this compound can attenuate the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to reduced activation of downstream effectors such as Akt and mTOR.[3][10] This can impact cell survival and motility.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

TargetIC50Assay TypeReference
PI3Kγ83 nMKinase Assay[3]
PI3Kδ235 nMKinase Assay[3]
PI3Kα1.2 µMKinase Assay[3]
PI3Kβ1.3 µMKinase Assay[3]
TRPM7 Kinase~2 µMKinase Assay[2]

Table 1: Inhibitory Potency of this compound against PI3K Isoforms and TRPM7 Kinase. This table displays the half-maximal inhibitory concentrations (IC50) of this compound for its primary molecular targets.

Cell LineAssay TypeThis compound ConcentrationEffectReference
MDA-MB-231Proliferation (MTT)Not specifiedLittle to no effect[6]
MDA-MB-231MigrationNot specifiedSignificant decrease[6]
MDA-MB-231InvasionNot specifiedSignificant decrease[6]
MDA-MB-468MigrationNot specifiedSuppression[2]
MDA-MB-468InvasionNot specifiedSuppression[2]

Table 2: Effects of this compound on Breast Cancer Cell Lines. This table summarizes the observed effects of this compound on key cellular processes in different breast cancer cell lines.

Mandatory Visualization

cluster_0 This compound Inhibition of TRPM7 Pathway TG100_115_TRPM7 This compound TRPM7_Kinase TRPM7 Kinase Domain TG100_115_TRPM7->TRPM7_Kinase Inhibits Myosin_IIA Myosin IIA Heavy Chain Phosphorylation TRPM7_Kinase->Myosin_IIA FAK Focal Adhesion Kinase Phosphorylation TRPM7_Kinase->FAK Cytoskeleton Cytoskeletal Reorganization & Focal Adhesion Dynamics Myosin_IIA->Cytoskeleton FAK->Cytoskeleton Invasion_TRPM7 Decreased Cell Invasion & Migration Cytoskeleton->Invasion_TRPM7

Caption: this compound inhibits the TRPM7 kinase, preventing downstream phosphorylation events and disrupting cytoskeletal dynamics, ultimately leading to reduced breast cancer cell invasion and migration.

cluster_1 This compound Inhibition of PI3K Pathway TG100_115_PI3K This compound PI3K PI3Kγ / PI3Kδ TG100_115_PI3K->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Akt Akt Activation PIP3->Akt Cell_Motility Cell Motility & Survival Akt->Cell_Motility Invasion_PI3K Decreased Cell Invasion Cell_Motility->Invasion_PI3K

Caption: this compound inhibits PI3Kγ/δ, leading to the downregulation of the Akt signaling pathway and a subsequent reduction in breast cancer cell motility and invasion.

cluster_2 Experimental Workflow for Studying this compound Effects Cell_Culture Culture Breast Cancer Cells (e.g., MDA-MB-231) Treatment Treat cells with this compound (various concentrations) and vehicle control Cell_Culture->Treatment Assays Perform Cellular & Molecular Assays Treatment->Assays Invasion Transwell Invasion Assay Assays->Invasion Migration Wound Healing Assay Assays->Migration Western_Blot Western Blot Analysis (p-Myosin IIA, p-FAK, p-Akt) Assays->Western_Blot Data_Analysis Data Analysis & Interpretation Invasion->Data_Analysis Migration->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow to investigate the effects of this compound on breast cancer cell invasion, migration, and related signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • Breast cancer cells (e.g., MDA-MB-231)

  • 24-well Transwell inserts with 8.0 µm pore size

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Cotton swabs

  • Methanol or 4% Paraformaldehyde (PFA) for fixation

  • Crystal Violet staining solution

  • PBS

Protocol:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the specific cell line, a 1:4 dilution is a good starting point).[11]

    • Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert.

    • Incubate at 37°C for at least 1-2 hours to allow for gelation.[11]

  • Cell Seeding:

    • Culture breast cancer cells to ~80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.[11]

    • Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or DMSO.

    • Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the coated Transwell inserts.

  • Invasion:

    • Add 600-800 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[12]

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the upper and lower chambers.

    • Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.[11]

    • Fix the invading cells on the lower surface of the membrane with methanol or 4% PFA for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells with 0.5% Crystal Violet solution for 10-20 minutes.

    • Wash the inserts again with PBS to remove excess stain.

    • Allow the inserts to air dry.

    • Visualize and count the stained cells under a microscope. Capture images from several random fields for each membrane.

    • Quantify the number of invaded cells. The results can be expressed as the average number of cells per field or as a percentage of the control.

Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells.

Materials:

  • Breast cancer cells (e.g., MDA-MB-231)

  • 6-well or 12-well plates

  • 200 µL pipette tip or a wound healing scratcher

  • Serum-free or low-serum medium

  • This compound

  • DMSO (vehicle control)

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of the cell monolayer.[13]

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment and Incubation:

    • Replace the medium with fresh serum-free or low-serum medium containing different concentrations of this compound or DMSO.

    • Place the plate in a 37°C, 5% CO2 incubator.

  • Image Acquisition and Analysis:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours) using a microscope.[13][14]

    • Ensure that the same field of view is imaged at each time point.

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure or the cell migration rate.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

  • Breast cancer cells

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Myosin IIA, anti-Myosin IIA, anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Culture and treat cells with this compound or DMSO as required for the experiment.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control and total protein levels.

Conclusion

This compound is a versatile and potent pharmacological tool for investigating the molecular drivers of breast cancer cell invasion. Its dual inhibitory action on TRPM7 kinase and PI3K provides a unique opportunity to probe the intricate signaling networks that control cell motility. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to advance our understanding of breast cancer metastasis and to explore novel therapeutic strategies.

References

Application Notes and Protocols: Assessing the Efficacy of TG100-115 in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of TG100-115, a dual inhibitor of phosphoinositide 3-kinase (PI3K) γ/δ and Transient Receptor Potential Melastatin 7 (TRPM7) kinase, in glioblastoma (GBM) models.

Introduction

Glioblastoma is a highly aggressive and lethal form of brain cancer characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and resistance to conventional therapies.[1][2] this compound has emerged as a potential therapeutic agent for GBM.[1][2] Initially identified as a PI3Kγ/δ inhibitor, it has also been recognized as a novel inhibitor of TRPM7 kinase, a protein implicated in GBM progression.[1][2] This document outlines in vitro and in vivo methods to evaluate the anti-glioblastoma effects of this compound.

In Vitro Efficacy Assessment

A series of in vitro assays can be employed to determine the efficacy of this compound in glioblastoma cell lines, such as U251. These assays assess the compound's impact on cell viability, migration, invasion, and the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the expected outcomes from in vitro assays based on existing research. Note that specific quantitative data from a single comprehensive study on this compound in glioblastoma is not fully available in the provided search results; therefore, the tables describe the observed effects.

Table 1: Effect of this compound on Glioblastoma Cell Viability

Cell LineAssayParameterResult with this compound
U251MTT AssayCell ViabilitySignificant decrease[1]

Table 2: Effect of this compound on Glioblastoma Cell Motility

Cell LineAssayParameterResult with this compound
U251Wound HealingMigrationInhibition of cell migration[1]
U251Transwell AssayInvasionInhibition of cell invasion[1]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in U251 Glioblastoma Cells

ProteinFunctionExpected Change with this compound
Bcl-2Anti-apoptoticDecrease[1]
BaxPro-apoptoticIncrease[1]
Cleaved Caspase-3Executioner caspaseIncrease[1]
Phospho-AktCell survival signalingDecrease[1]
Phospho-cofilinCytoskeletal dynamicsAltered phosphorylation[1]
Experimental Protocols

This protocol is designed to assess the effect of this compound on the viability of glioblastoma cells.

Materials:

  • Glioblastoma cell line (e.g., U251)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This protocol assesses the effect of this compound on the migratory capacity of glioblastoma cells.

Materials:

  • Glioblastoma cell line (e.g., U251)

  • Complete culture medium

  • Serum-free medium

  • This compound

  • 6-well plates

  • 200 µl pipette tip

  • Microscope with a camera

Protocol:

  • Seed glioblastoma cells in a 6-well plate and grow to confluence.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µl pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add serum-free medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours).

  • Measure the wound area at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area.

This protocol evaluates the effect of this compound on the invasive potential of glioblastoma cells.

Materials:

  • Glioblastoma cell line (e.g., U251)

  • Serum-free medium

  • Complete culture medium

  • This compound

  • Transwell inserts with 8 µm pores

  • Matrigel

  • 24-well plates

  • Cotton swabs

  • Crystal violet stain

Protocol:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend glioblastoma cells in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Add the cell suspension to the upper chamber of the transwell inserts.

  • Add complete culture medium (containing chemoattractants like FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields.

  • Quantify the results as the average number of invading cells per field.

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and signaling pathways following treatment with this compound.

Materials:

  • Glioblastoma cell line (e.g., U251)

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-cofilin, cofilin, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat glioblastoma cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Efficacy Assessment

While specific in vivo data for this compound in glioblastoma models were not found in the search results, a standard orthotopic xenograft mouse model can be utilized to evaluate its efficacy.

Quantitative Data to be Collected

Table 4: Parameters for In Vivo Assessment of this compound in a Glioblastoma Xenograft Model

ParameterMethod of AssessmentExpected Outcome with Effective Treatment
Tumor GrowthBioluminescence imaging or MRIReduction in tumor volume/signal
SurvivalKaplan-Meier survival analysisIncreased median and overall survival
Biomarker AnalysisImmunohistochemistry/Western blot of tumor tissueModulation of target proteins (e.g., p-Akt, cleaved caspase-3)
Experimental Protocol: Orthotopic Glioblastoma Xenograft Model

This protocol describes a general procedure for establishing and treating an orthotopic glioblastoma mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Glioblastoma cells engineered to express luciferase (e.g., U251-luc)

  • Stereotactic apparatus

  • Anesthesia

  • Bioluminescence imaging system

  • This compound formulation for in vivo administration

Protocol:

  • Anesthetize the mice and secure them in a stereotactic frame.

  • Inject luciferase-expressing glioblastoma cells intracranially into the desired brain region (e.g., striatum).

  • Monitor tumor establishment and growth using bioluminescence imaging.

  • Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).

  • Administer this compound according to the planned dosing schedule and route (e.g., intraperitoneal, oral gavage).

  • Monitor tumor growth regularly using bioluminescence imaging.

  • Record animal body weight and clinical signs to assess toxicity.

  • Monitor survival and euthanize animals when they meet predefined humane endpoints.

  • Perform Kaplan-Meier survival analysis.

  • At the end of the study, harvest brains for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations

Signaling Pathway

RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 TG100_115_PI3K This compound TG100_115_PI3K->PI3K PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation TRPM7 TRPM7 Kinase Cofilin Cofilin TRPM7->Cofilin P TG100_115_TRPM7 This compound TG100_115_TRPM7->TRPM7 Cytoskeleton Cytoskeletal Dynamics Cofilin->Cytoskeleton Migration_Invasion Migration & Invasion Cytoskeleton->Migration_Invasion Apoptosis_Regulation Apoptosis Regulation Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis Casp3 Cleaved Caspase-3 Casp3->Apoptosis

Caption: this compound signaling pathway in glioblastoma.

Experimental Workflows

cluster_assays Efficacy Assessment start Start: Glioblastoma Cell Culture (e.g., U251) treatment Treat with this compound (Dose-response and time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability migration Cell Migration (Wound Healing Assay) treatment->migration invasion Cell Invasion (Transwell Assay) treatment->invasion western Mechanism of Action (Western Blot for Apoptosis/Signaling Proteins) treatment->western analysis Data Analysis: IC50, % Inhibition, Protein Expression Changes viability->analysis migration->analysis invasion->analysis western->analysis end End: Determine In Vitro Efficacy analysis->end cluster_assessment Efficacy Monitoring start Start: Orthotopic Implantation of Luciferase-tagged GBM Cells monitoring_initial Monitor Tumor Growth (Bioluminescence Imaging) start->monitoring_initial randomization Randomize Mice into Treatment Groups monitoring_initial->randomization treatment Administer this compound or Vehicle (Define dose and schedule) randomization->treatment monitoring_treatment Tumor Growth Monitoring (Bioluminescence/MRI) treatment->monitoring_treatment survival Survival Analysis (Kaplan-Meier) treatment->survival endpoint Endpoint: Euthanasia & Tissue Collection monitoring_treatment->endpoint survival->endpoint analysis Ex Vivo Analysis: (IHC, Western Blot) endpoint->analysis end End: Determine In Vivo Efficacy analysis->end

References

Application Notes and Protocols for TG100-115 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of TG100-115, a selective PI3Kγ/PI3Kδ inhibitor, in mouse models. The following sections detail the methodologies for intravenous and aerosol administration, summarize key experimental data, and illustrate the relevant biological pathways and workflows.

Introduction

This compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, with IC50 values of 83 nM and 235 nM, respectively.[1][2] It shows significantly less activity against PI3Kα and PI3Kβ isoforms.[1][2] This selectivity makes it a valuable tool for investigating the roles of PI3Kγ and PI3Kδ in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.[1][2][3][4] Preclinical studies in mice have demonstrated its efficacy in models of myocardial infarction, asthma, and chronic obstructive pulmonary disease (COPD).[1][3][4]

Data Presentation

The following tables summarize the quantitative data on the dosage and administration of this compound in various mouse models.

Table 1: Intravenous Administration of this compound in Mice

Mouse ModelDosageVehicleKey Findings
Myocardial Ischemia/Reperfusion0.5 - 10 mg/kg (single i.v. bolus)5% DMSO, 30% PEG300, 65% ddH₂OReduced infarct size by 35% and increased viable tissue by 37% at 0.5 mg/kg.[2] Blockade of VEGF-induced Akt phosphorylation in lung lysates at doses as low as 0.5 mg/kg.[2]
Vascular Permeability5 mg/kgNot specifiedMarkedly diminished vascular permeability in response to Sema3A or VEGF.[1]

Table 2: Aerosol Administration of this compound in Mice

Mouse ModelAdministration MethodFormulationKey Findings
AsthmaNose-only inhalationMilled this compound suspended in water with tyloxapolMarkedly reduced pulmonary eosinophilia, interleukin-13, and mucin accumulation.[1][3][4] Reduced airway hyper-responsiveness.[3][4]
Chronic Obstructive Pulmonary Disease (COPD)Nose-only inhalationMilled this compound suspended in water with tyloxapolInhibited pulmonary neutrophilia in lipopolysaccharide and smoke-induced models.[3][4]
PharmacokineticsNose-only inhalationMilled this compound suspended in water with tyloxapolResulted in high pulmonary this compound levels with minimal systemic exposure.[3][4] No clinical or histological changes noted after 21 days of daily dosing.[3][4]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound

This protocol describes the preparation and administration of this compound via intravenous injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile distilled water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Sterile syringes (0.3-1.0 ml)

  • Sterile needles (27-30 G)

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation of Vehicle:

    • Prepare the injection vehicle consisting of 5% DMSO, 30% PEG300, and 65% sterile ddH₂O.

    • For example, to prepare 1 ml of the vehicle, mix 50 µl of DMSO, 300 µl of PEG300, and 650 µl of sterile ddH₂O.

    • Ensure the components are thoroughly mixed to form a clear solution.

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.

    • Dissolve the this compound powder in the prepared vehicle to achieve the final desired concentration. The solution should be clear.[1] It is recommended to use the solution immediately after preparation.[1]

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume. The recommended injection volume for a bolus intravenous injection is up to 5 ml/kg.

    • To facilitate injection, warm the mouse using a heat lamp or warming pad for 5-10 minutes to induce vasodilation of the tail veins.

  • Intravenous Injection:

    • Place the mouse in a suitable restrainer.

    • Swab the tail with 70% ethanol to clean the injection site.

    • Using a sterile syringe with a 27-30 G needle, perform the injection into one of the lateral tail veins.

    • Administer the calculated volume as a slow bolus injection.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Protocol 2: Aerosol Administration of this compound

This protocol outlines the procedure for delivering this compound to mice via a nose-only inhalation system.

Materials:

  • Milled this compound powder

  • Tyloxapol

  • Sterile water

  • Nebulizer

  • Nose-only directed flow inhalation exposure system

  • BALB/c mice

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a suspension of milled this compound in sterile water containing tyloxapol as a suspending agent.[4] The exact concentration of this compound and tyloxapol should be optimized based on the nebulizer's output and the desired lung deposition.

  • Experimental Setup:

    • Connect the nebulizer to the nose-only directed flow inhalation exposure system.

    • Calibrate the system to ensure a consistent and measurable aerosol delivery to each port.

  • Animal Exposure:

    • Place the BALB/c mice in the restraining tubes of the nose-only inhalation system, ensuring their noses are properly positioned in the exposure ports.

    • Administer the aerosolized this compound suspension. The duration of exposure will depend on the desired dose and the concentration of the aerosol.

    • During the exposure, monitor the animals for any signs of respiratory distress.

  • Post-Exposure Monitoring:

    • After the exposure period, carefully remove the mice from the restrainers and return them to their cages.

    • Monitor the animals for any adverse effects. For long-term studies, daily dosing can be performed, and safety can be assessed through clinical observation and histological analysis of major organs.[3][4]

Visualizations

Signaling Pathway of this compound

TG100_115_Pathway receptor Receptor Tyrosine Kinase / GPCR pi3k PI3Kγ / PI3Kδ receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates inflammation Inflammation pi3k->inflammation pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 Activates cell_survival Cell Survival akt->cell_survival p70s6k p70S6K mtorc1->p70s6k Activates proliferation Proliferation p70s6k->proliferation tg100_115 This compound tg100_115->pi3k Inhibits IV_Workflow prep_solution Prepare this compound in 5% DMSO, 30% PEG300, 65% ddH₂O inject Inject via Lateral Tail Vein (27-30 G needle) prep_solution->inject prep_animal Weigh and Warm Mouse restrain Place Mouse in Restrainer prep_animal->restrain restrain->inject monitor Monitor Animal for Adverse Effects inject->monitor endpoint Proceed to Experimental Endpoint monitor->endpoint Aerosol_Workflow prep_suspension Prepare this compound Suspension in Water with Tyloxapol setup_system Calibrate Nebulizer and Nose-Only Exposure System prep_suspension->setup_system place_animal Place Mice in Restraining Tubes setup_system->place_animal expose Administer Aerosolized This compound place_animal->expose monitor Monitor During and Post-Exposure expose->monitor endpoint Proceed to Experimental Endpoint monitor->endpoint

References

preparing TG100-115 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of TG100-115 stock solutions for experimental use. This compound is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, making it a valuable tool for studying cellular signaling pathways and for potential therapeutic development.

Compound Information

PropertyValueSource
Molecular Formula C₁₈H₁₄N₆O₂[1][2][3]
Molecular Weight 346.34 g/mol [1][2][4]
CAS Number 677297-51-7[1][3][4]
Appearance Light yellow to yellow solid powder[2]
Purity ≥95% - ≥98%[3][5]
Solubility Insoluble in water and ethanol. Soluble in DMSO (e.g., 9 mg/mL).[4][5][6]
Storage (Powder) 3 years at -20°C.[2][4]
Storage (Stock Solution in DMSO) 1 year at -80°C; 1 month at -20°C. It is recommended to aliquot to avoid repeated freeze-thaw cycles.[2][4]
IC₅₀ Values PI3Kγ: 83 nMPI3Kδ: 235 nMPI3Kα: 1.3 µMPI3Kβ: 1.2 µM[1][3][4]

Mechanism of Action

This compound is a selective inhibitor of the class I PI3K isoforms γ and δ.[1][2] These kinases are crucial components of intracellular signaling cascades that regulate a variety of cellular processes, including cell growth, proliferation, survival, and migration. By inhibiting PI3Kγ and PI3Kδ, this compound can modulate the downstream signaling pathway involving Akt, mammalian target of rapamycin (mTOR), and p70S6 kinase.[4] Recent studies have also identified this compound as an inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[3][7][8]

Signaling Pathway

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kγ / PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates CellPro Cell Proliferation, Survival, Migration p70S6K->CellPro TG100_115 This compound TG100_115->PI3K inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Protocol for In Vitro Experiments:

  • Calculate the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 346.34 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.46 mg of this compound.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO. For a 10 mM stock solution, add 1 mL of DMSO to 3.46 mg of this compound.

  • Dissolve the compound. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution if necessary.[9]

  • Aliquot and store. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile tubes.[4] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][4]

Working Concentrations for In Vitro Studies:

The working concentration of this compound can vary depending on the cell type and the specific experiment. Typical concentrations used in cell-based assays range from 125 nM to 10 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Preparation of this compound for In Vivo Experiments

Note: The following is an example formulation. The optimal formulation may vary depending on the animal model and administration route.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • ddH₂O (double-distilled water) or sterile saline

Example Formulation for Intravenous (i.v.) Injection:

This formulation results in a clear solution.

  • Prepare a concentrated stock solution in DMSO. For example, prepare an 8 mg/mL stock solution in fresh DMSO.[4]

  • Prepare the vehicle. A common vehicle for in vivo administration is a mixture of DMSO, PEG300, and water. For a final solution with 5% DMSO and 30% PEG300, the volumetric ratio would be 5:30:65 (DMSO:PEG300:ddH₂O).

  • Prepare the final working solution. For a 1 mL working solution, add 50 µL of the 8 mg/mL this compound DMSO stock to 300 µL of PEG300. Mix until the solution is clear. Then, add 650 µL of ddH₂O to bring the final volume to 1 mL.[4] The final concentration of this compound in this example would be 0.4 mg/mL.

  • Use immediately. It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[2]

Dosages for In Vivo Studies:

Typical dosages of this compound in rodent models range from 0.5 mg/kg to 5 mg/kg, administered intravenously.[2][4] The optimal dosage and administration route should be determined empirically for each experimental model.

Experimental Workflow for Stock Solution Preparation

workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

References

Application Notes: Analysis of Akt Phosphorylation using TG100-115 in Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing TG100-115, a selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) and δ (PI3Kδ), in the analysis of Akt phosphorylation by Western blot. The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, notably cancer. This compound offers a valuable tool for investigating the role of PI3Kγ and PI3Kδ isoforms in Akt activation and for assessing the efficacy of their inhibition.

Mechanism of Action: this compound and the PI3K/Akt Pathway

This compound is a potent and selective inhibitor of the class I PI3K isoforms γ and δ, with reported IC50 values of 83 nM and 235 nM, respectively.[1] It exhibits significantly less activity against PI3Kα and PI3Kβ isoforms.[1] The PI3K family of lipid kinases phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, such as Akt (also known as Protein Kinase B), to the plasma membrane. This recruitment facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2). Dual phosphorylation at these sites leads to the full activation of Akt, which then phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.

By inhibiting PI3Kγ and PI3Kδ, this compound effectively reduces the production of PIP3, leading to decreased recruitment and subsequent phosphorylation of Akt. This inhibitory effect can be robustly quantified using Western blot analysis, making it a cornerstone technique for studying the cellular impact of this compound.

Data Presentation: Quantitative Analysis of Akt Phosphorylation Inhibition

The inhibitory effect of this compound on Akt phosphorylation is dose-dependent. Researchers can quantify this effect by treating cells with a range of this compound concentrations and subsequently measuring the levels of phosphorylated Akt (p-Akt) relative to total Akt by Western blot. Densitometric analysis of the resulting bands allows for a quantitative comparison.

Table 1: Dose-Dependent Inhibition of FGF-Stimulated Akt (Ser473) Phosphorylation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs)

This compound Concentration (nM)p-Akt (Ser473) Signal (Arbitrary Units)Total Akt Signal (Arbitrary Units)Normalized p-Akt/Total Akt Ratio% Inhibition of Akt Phosphorylation
0 (Vehicle Control)1.001.001.000
100.851.020.8317
500.620.980.6337
1000.451.010.4555
2500.280.990.2872
5000.151.030.1585
10000.080.970.0892

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and the specific growth factor used for stimulation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cells of interest (e.g., HUVECs, cancer cell lines) in appropriate growth medium and culture until they reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 4-16 hours prior to treatment.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.

  • Drug Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Pre-incubate the cells with the this compound dilutions or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Stimulation:

    • Following pre-incubation with this compound, stimulate the cells with a growth factor known to activate the PI3K/Akt pathway (e.g., 20 ng/mL FGF or 50 ng/mL VEGF) for a short period (e.g., 10-20 minutes).

    • Include an unstimulated control for comparison.

  • Cell Lysis: Immediately after stimulation, place the culture plates on ice and proceed to cell lysis.

Protocol 2: Western Blot Analysis of Akt Phosphorylation
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold cell lysis buffer to each well or dish. A recommended lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.

      • RIPA Lysis Buffer Recipe (10 mL):

        • 50 mM Tris-HCl, pH 7.4

        • 150 mM NaCl

        • 1% NP-40

        • 0.5% Sodium Deoxycholate

        • 0.1% SDS

        • 1 mM EDTA

        • Add fresh before use:

          • 1 mM PMSF

          • 1X Protease Inhibitor Cocktail

          • 1X Phosphatase Inhibitor Cocktail 2 & 3

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation:

    • Based on the protein concentration, normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-40 µg).

    • Add an equal volume of 2X Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the prepared samples into the wells of a 10% or 12% polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., Rabbit anti-p-Akt (Ser473), typically diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP, diluted 1:2000-1:5000 in 5% milk/TBST) for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing for Total Akt:

    • To normalize for protein loading, the membrane can be stripped of the p-Akt antibodies and re-probed for total Akt.

    • Incubate the membrane in a stripping buffer (commercially available or a mild stripping buffer containing glycine and SDS) for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly with PBS and TBST.

    • Block the membrane again as described above.

    • Incubate with a primary antibody against total Akt (e.g., Rabbit anti-Akt, diluted 1:1000 in 5% milk/TBST) overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps as described above.

  • Densitometric Analysis:

    • Quantify the band intensities for both p-Akt and total Akt using image analysis software (e.g., ImageJ).

    • Normalize the p-Akt signal to the corresponding total Akt signal for each sample.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_pip GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK TG100_115 This compound PI3K PI3Kγ/δ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates TG100_115->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 mTORC2 mTORC2 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Thr308 mTORC2->Akt phosphorylates Ser473 pAkt p-Akt (Active) Downstream Downstream Cellular Responses (Growth, Survival, Proliferation) pAkt->Downstream

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment with This compound & Stimulation lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection strip_reprobe Stripping and Re-probing (anti-Total Akt) detection->strip_reprobe analysis Densitometric Analysis strip_reprobe->analysis

Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.

References

Application Notes and Protocols: TG100-115 in Wound Healing and Transwell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100-115 is a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ), and has also been identified as an inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[1][2] These signaling pathways are critically involved in cell migration, proliferation, and invasion, which are fundamental processes in wound healing and cancer metastasis. These application notes provide an overview of the utility of this compound in in vitro wound healing (scratch) assays and transwell migration/invasion assays, along with detailed protocols for researchers.

Mechanism of Action

This compound exerts its biological effects by targeting key signaling nodes. As a dual PI3Kγ/δ inhibitor, it can modulate the phosphatidylinositol (3,4,5)-trisphosphate (PIP3) signaling cascade, subsequently affecting downstream effectors like Akt and mTOR, which are crucial for cell growth, survival, and motility.[1] Additionally, its inhibitory action on TRPM7 kinase can disrupt the phosphorylation of substrates like myosin IIA heavy chain and focal adhesion kinase, directly impacting the cytoskeletal dynamics required for cell migration.[2]

Applications in Wound Healing Assays

The in vitro wound healing or "scratch" assay is a widely used method to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time. This compound is a valuable tool in these assays to investigate the role of PI3Kγ/δ and TRPM7 signaling in the migratory capacity of various cell types, including fibroblasts, keratinocytes, and cancer cells. Studies on glioblastoma (U251) cells have demonstrated that this compound can inhibit cell migration in this assay format.

Quantitative Data Summary (Representative)

While specific quantitative data for this compound in a wound healing assay is not publicly available in the searched literature, the following table provides representative data for the effects of a generic PI3K inhibitor on wound closure to illustrate the expected experimental outcome.

Cell LineTreatmentConcentrationTime Point (hours)Wound Closure (%)
Human Dermal FibroblastsVehicle (DMSO)-2485 ± 5
Human Dermal FibroblastsPI3K Inhibitor1 µM2445 ± 7
Human Dermal FibroblastsPI3K Inhibitor10 µM2420 ± 4
U251 GlioblastomaVehicle (Control)-2495 ± 3
U251 GlioblastomaThis compound10 µM24Significantly reduced

Applications in Transwell Assays

Transwell assays, also known as Boyden chamber assays, are used to assess the migratory and invasive potential of cells. Cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix (ECM) layer, such as Matrigel. This compound has been shown to effectively inhibit the migration and invasion of cancer cells, including breast cancer and glioblastoma cell lines, in transwell assays.[2]

Quantitative Data Summary (Representative)
Cell LineAssay TypeTreatmentConcentrationMigrated/Invaded Cells (Normalized to Control)
MDA-MB-231 Breast CancerMigrationVehicle (DMSO)-100 ± 10
MDA-MB-231 Breast CancerMigrationTRPM7 Inhibitor5 µM55 ± 8
MDA-MB-231 Breast CancerMigrationTRPM7 Inhibitor20 µM25 ± 6
U251 GlioblastomaInvasionVehicle (Control)-100 ± 12
U251 GlioblastomaInvasionThis compound10 µMSignificantly reduced

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay Protocol

Materials:

  • Cell line of interest (e.g., U251, HaCaT, NIH-3T3)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a scratcher tool

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Serum Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 2-4 hours to synchronize the cells.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A gentle and consistent pressure should be applied to ensure a clean, cell-free gap.

  • Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

  • Treatment: Aspirate the PBS and add fresh serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Transwell Migration and Invasion Assay Protocol

Materials:

  • Cell line of interest

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • 24-well tissue culture plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal Violet staining solution

  • Microscope

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Preparation of Inserts (for Invasion Assay): If performing an invasion assay, thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell membrane with the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium. Perform a cell count.

  • Seeding Cells: Seed a defined number of cells (e.g., 5 x 10^4 to 1 x 10^5) in a small volume of serum-free medium into the upper chamber of the transwell inserts. Include the desired concentrations of this compound or vehicle control in the cell suspension.

  • Adding Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration/invasion but not proliferation (typically 12-48 hours, depending on the cell line).

  • Removal of Non-migrated/Non-invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the non-migratory/non-invasive cells.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the underside of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.

  • Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view. The results can be expressed as the average number of migrated/invaded cells per field.

Visualizations

G This compound Signaling Pathway in Cell Migration GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3Kγ/δ RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt  Activates mTOR mTOR Akt->mTOR  Activates CellMigration Cell Migration mTOR->CellMigration TG100_115_PI3K This compound TG100_115_PI3K->PI3K TRPM7 TRPM7 Kinase MyosinIIA Myosin IIA Phosphorylation TRPM7->MyosinIIA FAK Focal Adhesion Kinase Phosphorylation TRPM7->FAK Cytoskeleton Cytoskeletal Reorganization MyosinIIA->Cytoskeleton FAK->Cytoskeleton Cytoskeleton->CellMigration TG100_115_TRPM7 This compound TG100_115_TRPM7->TRPM7

Caption: this compound inhibits cell migration via dual pathways.

G Wound Healing (Scratch) Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed cells to form a confluent monolayer Starve Serum starve cells (optional) Seed->Starve Scratch Create a scratch in the monolayer Starve->Scratch Wash Wash to remove debris Scratch->Wash Treat Add medium with this compound or vehicle control Wash->Treat Image0h Image at 0h Treat->Image0h Incubate Incubate and acquire time-lapse images Image0h->Incubate Analyze Measure wound area and calculate closure % Incubate->Analyze

Caption: Workflow for the in vitro wound healing (scratch) assay.

G Transwell Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat insert with Matrigel (for invasion assay) PrepareCells Prepare cell suspension in serum-free medium Coat->PrepareCells Seed Seed cells with this compound or control in upper chamber PrepareCells->Seed AddChemo Add chemoattractant to lower chamber Seed->AddChemo Incubate Incubate for 12-48h AddChemo->Incubate Remove Remove non-migrated cells Incubate->Remove FixStain Fix and stain migrated cells Remove->FixStain Quantify Count migrated/invaded cells FixStain->Quantify

Caption: Workflow for the transwell migration and invasion assay.

References

Application Notes and Protocols for Aerosolized Delivery of TG100-115 in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100-115 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms gamma (γ) and delta (δ). These PI3K isoforms are critical components of signaling pathways that regulate inflammatory cell recruitment and activation.[1] In the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), the PI3Kγ/δ pathway is implicated in the inflammatory cascades that lead to disease pathology. Aerosolized delivery of this compound offers a targeted therapeutic approach, maximizing drug concentration in the lungs while minimizing systemic exposure and potential side effects.[1]

These application notes provide a comprehensive overview of the use of aerosolized this compound in preclinical respiratory disease models, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting PI3Kγ and PI3Kδ, which are key signaling molecules downstream of various cellular receptors involved in inflammation.[1] By blocking these kinases, this compound can effectively reduce the recruitment and activation of key inflammatory cells, such as eosinophils and neutrophils, in the airways.

PI3K_Pathway receptor Cell Surface Receptor (e.g., Chemokine Receptor) pi3k PI3Kγ / PI3Kδ receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt/PKB pip3->akt activates downstream Downstream Signaling (e.g., NF-κB, mTOR) akt->downstream response Inflammatory Response (Cell recruitment, activation, cytokine release) downstream->response tg100_115 This compound tg100_115->pi3k inhibits Experimental_Workflow cluster_prep Preparation cluster_delivery Aerosol Delivery cluster_analysis Analysis tg100_prep This compound Formulation aerosol_gen Aerosol Generation (Nebulizer) tg100_prep->aerosol_gen animal_models Disease Model Induction (Asthma, COPD) nose_only Nose-Only Inhalation animal_models->nose_only aerosol_gen->nose_only pk_analysis Pharmacokinetic Analysis (Lung, BALF, Plasma) nose_only->pk_analysis balf_analysis BALF Analysis (Cell Counts, Cytokines) nose_only->balf_analysis histology Lung Histology (Inflammation, Mucin) nose_only->histology ahr Airway Hyper-responsiveness nose_only->ahr

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TG100-115 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively using TG100-115 in cell viability assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the gamma and delta isoforms of phosphoinositide 3-kinase (PI3K)[1][2][3]. It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival[1][4]. More recently, this compound has also been identified as a potent inhibitor of TRPM7 kinase, which can impact cell migration and invasion[5][6][7].

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A common starting point is to perform a dose-response experiment. Based on published data, a broad range from 100 nM to 10 µM is often effective for observing an impact on cell signaling and function[1][4][8]. The optimal concentration is highly dependent on the cell line and the duration of the treatment.

Q3: I'm having trouble dissolving this compound. What is the recommended solvent?

This compound is soluble in DMSO, with reported solubilities around 9 mg/mL (~25.98 mM)[1][9]. It is insoluble in water and ethanol[1][9]. For consistent results, it is recommended to use fresh, anhydrous DMSO, as the compound's solubility can be reduced by moisture[1]. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentrations in your cell culture medium.

Solvent Solubility
DMSO~9 mg/mL (25.98 mM)[1][9]
WaterInsoluble[1][9]
EthanolInsoluble[1][9]

Q4: Which cell viability assay is most suitable for use with this compound?

The choice of assay depends on your specific research question.

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is often a good indicator of cell viability[10][11]. They are widely used and have been successfully employed in studies with this compound[1][5].

  • Crystal Violet Assay: This assay stains the DNA and proteins of adherent cells, providing a measure of the total cell biomass[12][13]. It is particularly useful for assessing the effects of compounds on cell growth and adherence over longer time points[13].

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels, which correlate with the number of metabolically active cells[14]. They are known for their high sensitivity and are suitable for high-throughput screening.

Q5: Should I be concerned about off-target effects with this compound?

While this compound is a selective inhibitor of PI3Kγ/δ, like many small molecule inhibitors, it can have off-target effects, especially at higher concentrations[7][15]. For instance, its inhibitory action on TRPM7 kinase was discovered after its initial characterization as a PI3K inhibitor[5][6]. It is crucial to perform dose-response experiments and consider using multiple, structurally unrelated inhibitors targeting the same pathway to confirm that the observed phenotype is due to the intended on-target effect.

Q6: What are the essential controls to include in my cell viability experiment?

Proper controls are critical for interpreting your data accurately.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability.

  • Untreated Control: Cells grown in culture medium alone. This serves as a baseline for normal cell health and proliferation.

  • No-Cell Control: Wells containing only culture medium (and the assay reagents). This is used to determine the background signal of the assay.[16]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No effect on cell viability, even at high concentrations. 1. Cell line insensitivity: The cell line may not rely on the PI3Kγ/δ pathway for survival.[17]2. Compound inactivity: The this compound stock may have degraded.3. Incorrect assay choice: The chosen assay may not be sensitive enough to detect changes in your specific cell line.1. Confirm that the target pathway is active in your cell line (e.g., via Western blot for phosphorylated Akt). Consider using a positive control cell line known to be sensitive to PI3K inhibition.2. Prepare a fresh stock solution of this compound. Always store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[18]3. Try an alternative viability assay that measures a different cellular parameter (e.g., switch from a metabolic assay to a cytotoxicity or apoptosis assay).
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven distribution of cells across the plate.2. "Edge effect": Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.[18]3. Compound precipitation: this compound may precipitate out of the culture medium at higher concentrations.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.[16]2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.[18]3. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider lowering the highest concentration or using a different formulation if possible.
Cell viability is greater than 100% at low concentrations. 1. Hormesis: Some compounds can have a stimulatory effect at low doses.2. Assay interference: The compound may directly interact with the assay reagents.1. This is a known biological phenomenon. Report the data as observed.2. Perform a control experiment by adding this compound to cell-free medium and running the assay to check for direct chemical interference.[14]
Compound precipitates in the culture medium. 1. Poor solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. High DMSO concentration: The final concentration of DMSO in the medium is too high, which can be toxic to cells and affect compound solubility.1. Ensure the final DMSO concentration does not exceed 0.5%. If higher concentrations of this compound are needed, investigate the use of solubilizing agents, but be aware these can have their own effects on cells.2. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.1%).

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[10][14] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16]

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., 100% DMSO or 0.04 M HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][16]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Crystal Violet Cell Viability Assay

This protocol provides a method for quantifying cell viability by staining total cellular protein and DNA of adherent cells.[12][13]

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)[19]

  • Crystal Violet Staining Solution (0.5% w/v in 20% methanol)[12][19]

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)[19]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.

  • Cell Fixation: After the treatment period, gently aspirate the culture medium. Wash the cells once with 100 µL of PBS. Aspirate the PBS and add 50 µL of fixative solution to each well. Incubate for 15-20 minutes at room temperature.

  • Staining: Discard the fixative solution and wash the plate gently with tap water.[12] Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[12]

  • Washing: Remove the staining solution and wash the plate thoroughly with tap water until no excess stain is visible in the background.[12] Invert the plate on a paper towel to dry completely.

  • Solubilization: Add 200 µL of solubilization solution (e.g., 10% acetic acid) to each well.[19] Place the plate on an orbital shaker for 20-30 minutes to fully dissolve the stain.

  • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[12][20]

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Proliferation Cell Growth & Proliferation p70S6K->Proliferation TG100_115 This compound TG100_115->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Cell_Viability_Workflow start Start seed_cells 1. Seed Cells (96-well plate) start->seed_cells incubate_attach 2. Incubate (24h) for cell attachment seed_cells->incubate_attach prepare_compound 3. Prepare this compound Serial Dilutions incubate_attach->prepare_compound treat_cells 4. Treat Cells (24-72h) prepare_compound->treat_cells add_reagent 5. Add Viability Reagent (e.g., MTT, Crystal Violet) treat_cells->add_reagent incubate_reagent 6. Incubate with Reagent add_reagent->incubate_reagent solubilize 7. Solubilize Product (if necessary) incubate_reagent->solubilize read_plate 8. Read Absorbance/ Luminescence solubilize->read_plate analyze 9. Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: General experimental workflow for a cell viability assay using this compound.

References

Navigating TG100-115 Solubility Challenges in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the PI3K inhibitor TG100-115, achieving optimal solubility in aqueous solutions is a critical step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is poorly soluble in aqueous solutions, including water and ethanol.[1][2][3] Direct dissolution in aqueous buffers will likely result in precipitation or an insoluble suspension.

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3][4]

Q3: I observed a precipitate when diluting my this compound DMSO stock solution in my aqueous experimental buffer. What should I do?

A3: This is a common issue due to the low aqueous solubility of this compound. To address this, it is recommended to use a co-solvent system or a specific formulation for aqueous dilutions. For in vivo studies, a formulation of 5% DMSO, 30% PEG300, and 65% ddH2O has been validated.[4] For in vitro assays, while direct dilution of a DMSO stock is common, minimizing the final DMSO concentration is crucial. If precipitation occurs, consider preparing a more dilute stock solution in DMSO or using a vehicle that includes a surfactant or other solubilizing agent, ensuring vehicle controls are included in your experiments.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: While gentle warming can sometimes aid dissolution, there is no specific data supporting this for this compound. Excessive heating can degrade the compound. A better approach is to use the recommended solvent systems.

Q5: How should I prepare a stock solution of this compound?

A5: It is recommended to prepare stock solutions in fresh, high-quality DMSO.[4] To minimize moisture absorption by DMSO, which can reduce solubility, use a fresh, unopened bottle or a properly stored and desiccated supply.[4]

Quantitative Solubility Data

For clarity, the reported solubility of this compound in various solvents is summarized below.

SolventReported Solubility
WaterInsoluble
EthanolInsoluble
DMSOUp to 9 mg/mL (25.98 mM)
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL
5% DMSO + 30% PEG300 + 65% ddH2O0.3 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).

    • Vortex briefly until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of this compound Formulation for In Vivo Injection
  • Materials: this compound DMSO stock solution, PEG300, sterile ddH2O.

  • Procedure:

    • To prepare a 1 mL working solution as an example, start with 300 µL of PEG300.

    • Add 50 µL of an 8 mg/mL this compound stock solution in DMSO.

    • Mix thoroughly until the solution is clear.

    • Add 650 µL of sterile ddH2O to bring the final volume to 1 mL.

    • The final concentrations will be approximately 5% DMSO, 30% PEG300, and 0.4 mg/mL this compound. This solution should be used immediately.[4]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation cluster_invitro In Vitro Dilution weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store start Start with PEG300 add_stock Add this compound DMSO Stock start->add_stock mix1 Mix Until Clear add_stock->mix1 add_water Add ddH2O mix1->add_water use Use Immediately add_water->use dilute Dilute DMSO Stock in Aqueous Buffer observe Observe for Precipitation dilute->observe precipitate Precipitate Forms observe->precipitate Yes no_precipitate No Precipitate observe->no_precipitate No troubleshoot Troubleshoot: - Lower final DMSO concentration - Use co-solvents precipitate->troubleshoot proceed Proceed with Experiment no_precipitate->proceed

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic start This compound Solubility Issue in Aqueous Solution check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Dissolve in Anhydrous DMSO check_solvent->use_dmso No check_dilution Precipitation upon aqueous dilution? check_solvent->check_dilution Yes use_dmso->check_dilution success Solution is Ready for Use check_dilution->success No use_formulation Use a Co-Solvent System (e.g., DMSO/PEG300/H2O) check_dilution->use_formulation Yes use_formulation->success

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: TG100-115 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of TG100-115.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ) with IC50 values of 83 nM and 235 nM, respectively.[1][2][3][4] It shows significantly less activity against PI3Kα and PI3Kβ isoforms.[1][2][3][4] More recently, this compound has also been identified as a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[5][6][7][8]

Q2: What are the reported in vivo applications of this compound?

A2: this compound has been investigated in various preclinical models for conditions including:

  • Myocardial ischemia/reperfusion injury[1][7][9]

  • Asthma and Chronic Obstructive Pulmonary Disease (COPD)[9][10]

  • Inflammation and edema[1][2][7][9]

  • Glioblastoma[5]

  • Breast cancer metastasis[6][7]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO but insoluble in water and ethanol.[1][4] For in vivo use, specific formulations are required.

Q4: How should I prepare this compound for in vivo administration?

A4: Due to its poor water solubility, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, and water.[1] One suggested protocol for a 1 mL working solution involves adding 50 μL of an 8 mg/mL DMSO stock solution to 300 μL of PEG300, mixing until clear, and then adding 650 μL of ddH2O.[1] This solution should be used immediately.[1] For oral administration, a homogeneous suspension in CMC-NA has also been mentioned.[1]

Q5: What are typical dosage ranges for this compound in animal models?

A5: Effective doses in rodent and porcine models have been reported to range from 0.5 mg/kg to 10 mg/kg.[1][2][3] In some studies, a dose as low as 0.5 mg/kg has shown significant efficacy in reducing infarct size in myocardial infarction models.[2][3]

Q6: What routes of administration have been used for this compound in vivo?

A6: Both intravenous (i.v.) injection and aerosolized inhalation have been successfully used.[1][10] The choice of administration route depends on the disease model. For example, aerosolized delivery has been shown to be effective in lung-specific inflammatory models like asthma, achieving high local concentrations with minimal systemic exposure.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or inconsistent efficacy Suboptimal formulation: this compound may be precipitating out of solution.Prepare the formulation fresh before each use.[1] Ensure the DMSO stock is fully dissolved before adding other components. Consider alternative formulation strategies if precipitation is observed.
Inadequate dosage: The dose may be too low for the specific animal model or disease state.Conduct a dose-response study to determine the optimal dose, starting from reported effective ranges (0.5-10 mg/kg).[2][3]
Ineffective route of administration: The drug may not be reaching the target tissue at a sufficient concentration.For localized diseases like asthma, consider local delivery routes such as aerosolization.[10] For systemic effects, intravenous administration is a common choice.[1]
Toxicity or adverse events High dosage: The administered dose may be too high.Reduce the dosage and perform a dose-escalation study to find the maximum tolerated dose (MTD).
Vehicle toxicity: The vehicle used for formulation may be causing adverse effects.Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself.
Difficulty dissolving the compound Poor solubility: this compound is known to be insoluble in aqueous solutions.[1]Use a co-solvent system such as DMSO and PEG300.[1] Gentle warming (to 37°C) and sonication can aid in dissolution.[11]
Inconsistent results between experiments Variability in formulation preparation: Inconsistent preparation can lead to different effective concentrations.Standardize the formulation protocol, ensuring precise measurements and mixing procedures. Prepare a fresh batch for each experiment.[1]
Animal-to-animal variability: Biological differences can lead to varied responses.Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight.

Quantitative Data Summary

Table 1: IC50 Values of this compound for PI3K Isoforms

KinaseIC50 (nM)
PI3Kγ83[1][2][3]
PI3Kδ235[1][2][3]
PI3Kα>1,000 (1,300)[1][12]
PI3Kβ>1,000 (1,200)[1][12]
TRPM71,070[7]

Table 2: In Vivo Dosing and Efficacy of this compound in a Myocardial Infarction Model

Animal ModelDoseAdministration RouteKey Finding
Porcine0.5 mg/kgIntravenous35% reduction in infarct size as a percentage of the area at risk.[7]
Rodent0.5 mg/kgIntravenousMaximal efficacy in reducing infarct size by ≥40%.[11]

Experimental Protocols

PI3K Kinase Assay Protocol

This protocol is adapted from published methodologies.[1][11]

  • Prepare a reaction buffer containing 20 mM Tris, 4 mM MgCl2, and 10 mM NaCl at pH 7.4.

  • In a 96-well plate, aliquot 40 µL of the reaction buffer containing 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate substrate and the desired PI3K isoform (250-500 ng/well).

  • Add 2.5 µL of this compound from a DMSO stock to achieve final concentrations ranging from 1 nM to 100 µM.

  • Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 3 µM.

  • Incubate for 90 minutes to allow for linear kinetics.

  • Add 50 µL of a suitable reagent (e.g., Kinase-Glo®) to quantify the remaining ATP.

  • Measure the luminescence to determine the kinase activity.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ/δ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation p70S6K p70S6 Kinase mTOR->p70S6K Activation Cell_Response Cell Survival, Proliferation, Inflammation p70S6K->Cell_Response TG100_115 This compound TG100_115->PI3K Inhibition TRPM7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPM7 TRPM7 (Channel-Kinase) Myosin_IIA Myosin IIA Heavy Chain TRPM7->Myosin_IIA Phosphorylation FAK Focal Adhesion Kinase (FAK) TRPM7->FAK Phosphorylation Cytoskeleton Cytoskeletal Dynamics Myosin_IIA->Cytoskeleton FAK->Cytoskeleton Cell_Motility Cell Migration & Invasion Cytoskeleton->Cell_Motility TG100_115 This compound TG100_115->TRPM7 Inhibition of Kinase Domain Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation (e.g., DMSO/PEG300/H2O) Dosing Administration (e.g., i.v. injection) Formulation->Dosing Animal_Model Select Animal Model (e.g., Myocardial Infarction) Animal_Model->Dosing Monitoring Monitor for Efficacy & Adverse Events Dosing->Monitoring Data_Collection Collect Tissue/Data (e.g., Infarct Size) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

Technical Support Center: Addressing Off-Target Effects of TG100-115 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TG100-115. The information is designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-targets of this compound?

A1: this compound is a dual inhibitor, primarily targeting the p110γ and p110δ isoforms of phosphoinositide 3-kinase (PI3K) with high potency. However, it is also known to inhibit the kinase activity of Transient Receptor Potential Melastatin 7 (TRPM7), albeit at a lower potency.[1][2] This dual activity is a critical consideration in experimental design, as observed effects could be mediated by inhibition of either or both pathways.

Q2: What are the known inhibitory concentrations (IC50) of this compound for its primary and off-targets?

A2: The IC50 values for this compound vary between its different targets. Below is a summary of the reported values.

TargetIC50 (nM)
PI3Kγ83
PI3Kδ235
PI3Kα>1000
PI3Kβ>1000
TRPM7 Kinase1070

Data compiled from multiple sources.[1][3]

Q3: I am observing a phenotype in my experiment after treating with this compound. How can I determine if this is an on-target (PI3Kγ/δ) or off-target (TRPM7) effect?

A3: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. A multi-pronged approach is recommended, combining pharmacological, genetic, and proteomic methods. A detailed experimental workflow is provided in the troubleshooting guide section.

Troubleshooting Guides

Guide 1: Distinguishing Between PI3Kγ/δ and TRPM7-Mediated Effects

This guide provides a step-by-step workflow to help you determine which of this compound's known targets is responsible for your observed phenotype.

Experimental Workflow:

G cluster_0 Initial Observation cluster_1 Pharmacological Controls cluster_2 Genetic Validation cluster_3 Biochemical Analysis cluster_4 Interpretation A Phenotype observed with This compound treatment B Use isoform-selective PI3Kγ/δ inhibitors A->B Compare phenotype C Use a structurally distinct TRPM7 kinase inhibitor A->C Compare phenotype D siRNA/shRNA knockdown of PI3Kγ, PI3Kδ, or TRPM7 A->D Assess phenotype rescue E CRISPR/Cas9 knockout of target genes A->E Assess phenotype rescue F Western blot for downstream signaling pathways A->F Monitor pathway inhibition G Phenotype recapitulated with PI3Kγ/δ specific manipulations B->G H Phenotype recapitulated with TRPM7 specific manipulations C->H D->G D->H E->G E->H F->G F->H I Phenotype requires both PI3K and TRPM7 inhibition G->I H->I

Caption: Workflow for target deconvolution of this compound effects.

Detailed Methodologies:

  • Pharmacological Controls:

    • PI3Kγ/δ-selective inhibitors: Use inhibitors with high selectivity for PI3Kγ and/or PI3Kδ and no known activity against TRPM7. If these inhibitors replicate the phenotype observed with this compound, it suggests a PI3K-mediated effect.

    • TRPM7 kinase inhibitors: Employ a structurally unrelated TRPM7 kinase inhibitor. If this compound produces the same phenotype, it points towards TRPM7 involvement.

  • Genetic Validation (siRNA/shRNA Knockdown):

    • Objective: To determine if the reduction of the target protein level prevents the phenotype observed with this compound.

    • Protocol:

      • Cell Culture: Plate cells to be 50-70% confluent at the time of transfection.

      • Transfection: Transfect cells with siRNAs targeting PI3Kγ, PI3Kδ, TRPM7, or a non-targeting control siRNA using a suitable transfection reagent.

      • Incubation: Incubate for 24-72 hours to allow for target protein knockdown.

      • Verification of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by Western blot or qRT-PCR.

      • This compound Treatment: Treat the remaining cells with this compound or vehicle control.

      • Phenotypic Analysis: Assess if the knockdown of a specific target prevents or reduces the phenotype induced by this compound.

  • Biochemical Analysis (Western Blotting):

    • Objective: To confirm target engagement by observing the phosphorylation status of downstream signaling molecules.

    • PI3K Pathway: Probe for phosphorylated and total levels of Akt (a downstream effector of PI3K). Inhibition of PI3K by this compound should lead to a decrease in Akt phosphorylation.[3]

    • TRPM7 Pathway: The downstream signaling of TRPM7 kinase is less well-defined but may involve phosphorylation of myosin IIA heavy chain.[2]

Guide 2: Identifying Novel Off-Targets

While PI3Kγ/δ and TRPM7 are the most well-characterized targets of this compound, the possibility of other off-targets exists. A kinase screen of this compound against 133 kinases revealed inhibition of eight other kinases, though their identities were not specified in the available literature.[1] If you suspect a novel off-target effect, the following advanced techniques can be employed for target deconvolution.

Experimental Workflow for Novel Off-Target Identification:

G cluster_0 Suspicion of Novel Off-Target cluster_1 Target Identification cluster_2 Candidate Validation cluster_3 Confirmation A Unexplained phenotype with This compound treatment B Chemical Proteomics (e.g., Kinobeads) A->B C Cellular Thermal Shift Assay (CETSA) A->C D In vitro kinase assays with purified candidate proteins B->D C->D E Genetic validation of candidates (siRNA/CRISPR) D->E F Confirmed novel off-target E->F G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ/δ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K CellSurvival Cell Survival & Growth p70S6K->CellSurvival TG100_115 This compound TG100_115->PI3K G TRPM7 TRPM7 Channel & Kinase MyosinIIA Myosin IIA Heavy Chain TRPM7->MyosinIIA phosphorylates Cytoskeleton Cytoskeletal Rearrangement MyosinIIA->Cytoskeleton CellMigration Cell Migration & Invasion Cytoskeleton->CellMigration TG100_115 This compound TG100_115->TRPM7

References

Technical Support Center: TG100-115 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG100-115. This resource is designed to assist researchers, scientists, and drug development professionals in refining treatment protocols for long-term studies involving this dual PI3Kγ/δ and TRPM7 kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO. For long-term storage, a stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Crystalline this compound powder is stable for at least two years when stored at -20°C.

Q2: How often should I change the media in my long-term in vitro cell culture experiments with this compound?

A2: The stability of this compound in aqueous cell culture media over extended periods has not been extensively reported in publicly available literature. Small molecule inhibitors can have varying stability in culture media. Therefore, for long-term experiments (extending beyond 72 hours), it is recommended to replace the media with freshly prepared this compound every 24 to 48 hours. This ensures a consistent concentration of the active compound throughout the experiment.

Q3: I am observing a decrease in the inhibitory effect of this compound over several days in my cell culture. What could be the cause?

A3: This could be due to several factors:

  • Compound Degradation: As mentioned, the stability of this compound in your specific cell culture medium and conditions might be limited. Consider more frequent media changes.

  • Cellular Metabolism: Cells may metabolize this compound over time, reducing its effective concentration.

  • Development of Resistance: In long-term studies, cells can develop resistance mechanisms. This could involve the upregulation of alternative signaling pathways. It is advisable to monitor the expression of proteins in pathways that might compensate for PI3K or TRPM7 inhibition.

Q4: What are the recommended starting doses for long-term in vivo studies in mice?

A4: Published studies have used a range of doses for this compound in mice, typically from 0.5 mg/kg to 10 mg/kg for systemic administration (e.g., intravenous or intraperitoneal injection). For long-term studies, it is crucial to perform a dose-finding study to determine the optimal balance between efficacy and toxicity. A study involving aerosolized administration of this compound in mice for 21 days reported favorable safety assessments, suggesting good tolerability with that route of administration. For chronic systemic dosing, starting at the lower end of the effective range (e.g., 0.5 - 1 mg/kg daily or every other day) and escalating while monitoring for toxicity is a prudent approach.

Q5: What parameters should I monitor for potential toxicity in long-term in vivo studies with this compound?

A5: Given that this compound is a PI3K inhibitor, it is important to monitor for class-specific toxicities. A comprehensive toxicity monitoring plan should include:

  • Regular body weight measurements: A significant drop in body weight can be an early indicator of toxicity.

  • Clinical observations: Monitor for changes in behavior, activity levels, and physical appearance.

  • Complete Blood Counts (CBC): PI3K inhibitors can sometimes cause hematological abnormalities.

  • Serum chemistry panel: To assess liver and kidney function.

  • Histopathological analysis: At the end of the study, major organs should be collected for histopathological examination to identify any tissue damage.

Q6: I am seeing a paradoxical increase in Akt phosphorylation after an initial decrease with this compound treatment. What could explain this?

A6: This phenomenon, known as feedback activation, can occur with inhibitors of the PI3K/Akt/mTOR pathway. Inhibition of a downstream component can sometimes relieve negative feedback loops, leading to the reactivation of upstream kinases. For instance, inhibition of mTORC1 can lead to the activation of PI3K and a subsequent increase in Akt phosphorylation. Given this compound's dual target profile, the interplay between PI3K and TRPM7 signaling could also contribute to complex feedback mechanisms. To investigate this, you could:

  • Perform a time-course experiment to map the kinetics of p-Akt signaling.

  • Investigate the phosphorylation status of other kinases in related pathways (e.g., MAPK/ERK).

  • Consider using a combination of inhibitors to block potential feedback loops.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PI3Kγ83
PI3Kδ235
PI3Kα>1000
PI3Kβ>1000
TRPM7 Kinase~1070

Table 2: Recommended Starting Concentrations for In Vitro Assays

AssayRecommended Concentration Range
Western Blot (p-Akt inhibition)100 nM - 10 µM
Cell Viability (e.g., MTT)10 nM - 50 µM
Cell Migration/Invasion1 µM - 50 µM

Experimental Protocols

Western Blotting for Phospho-Akt (Ser473)
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh media containing this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the width or area of the scratch at each time point to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay
  • Matrigel Coating: Coat the upper surface of a Transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend serum-starved cells in serum-free media containing this compound or a vehicle control and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: Add media containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Incubation: Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

  • Imaging and Quantification: Count the number of stained cells in multiple fields of view to determine the extent of invasion.

Mandatory Visualizations

TG100_115_Signaling_Pathway TG100_115 This compound PI3K PI3Kγ/δ TG100_115->PI3K TRPM7 TRPM7 Kinase TG100_115->TRPM7 PIP3 PIP3 PI3K->PIP3 phosphorylates Cofilin Cofilin TRPM7->Cofilin phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR activates Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival pCofilin p-Cofilin Cofilin->pCofilin Cytoskeletal_Dynamics Cytoskeletal Dynamics (Migration & Invasion) pCofilin->Cytoskeletal_Dynamics alters

Caption: this compound inhibits PI3K and TRPM7 signaling pathways.

Long_Term_In_Vitro_Workflow Start Start: Seed Cells Treatment Treat with this compound or Vehicle Start->Treatment Incubation Incubate (24-48h) Treatment->Incubation Endpoint Endpoint Assay Incubation->Endpoint Endpoint Continue Continue Experiment Incubation->Continue Not Endpoint Media_Change Change Media with Fresh this compound Media_Change->Incubation Continue->Media_Change

Caption: Workflow for long-term in vitro studies with this compound.

Troubleshooting_Logic Issue Issue: Unexpected Experimental Outcome In_Vitro In Vitro Issue Issue->In_Vitro In_Vivo In Vivo Issue Issue->In_Vivo Solubility Check Solubility & Stock Concentration In_Vitro->Solubility Stability Assess Compound Stability (Frequent Media Change) In_Vitro->Stability Feedback Investigate Feedback Loops (e.g., p-ERK) In_Vitro->Feedback Off_Target Consider Off-Target Effects (Literature Review) In_Vitro->Off_Target Dosing Optimize Dose & Administration Route In_Vivo->Dosing Toxicity Monitor for Toxicity (Weight, CBC, etc.) In_Vivo->Toxicity In_Vivo->Off_Target

Caption: Logical troubleshooting flow for this compound experiments.

Technical Support Center: TG100-115 Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of TG100-115 to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: Solid this compound is stable for at least two to three years when stored at -20°C.[1][2] It is supplied as a crystalline solid and should be kept in a tightly sealed container.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to:

  • Store at -80°C for long-term storage (up to 1 year).[1]

  • Store at -20°C for short-term storage (up to 1 month).[1]

To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]

Q3: Can I store my this compound solution in the refrigerator (4°C)?

A3: There is no specific data on the stability of this compound solutions at 4°C. Generally, for small molecule inhibitors, lower temperatures slow down degradation. While short-term storage in a refrigerator might be possible, it is not the recommended condition. For optimal stability, -20°C or -80°C is advised.

Q4: Is this compound sensitive to light?

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is soluble in DMSO (up to 9 mg/mL) and DMF (up to 1 mg/mL).[1][2] It is reported to be insoluble in water and ethanol.[1] When preparing aqueous buffers, a common method is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

Troubleshooting Guide: Degradation Issues

If you suspect that your this compound has degraded, consult the following troubleshooting guide.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Reduced or no inhibitory activity in assays. Compound degradation due to improper storage.1. Verify Storage Conditions: Confirm that the solid compound has been stored at -20°C and solutions at -20°C or -80°C. 2. Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the solid compound. 3. Perform a Concentration-Response Curve: This will help determine if the compound has lost potency.
Precipitate observed in the solution after thawing. Poor solubility at lower temperatures or after freeze-thaw cycles.1. Warm Gently: Warm the vial to 37°C for a few minutes and vortex to redissolve the compound. 2. Sonicate: A brief sonication in a water bath can also help to redissolve the precipitate. 3. Avoid Repeated Freeze-Thaw: Aliquot stock solutions to minimize the number of freeze-thaw cycles.
Discoloration of the solid compound or solution. Potential oxidation or photodegradation.1. Protect from Light: Ensure the compound is stored in a light-protected container. 2. Inert Atmosphere: For long-term storage of the solid, consider storing under an inert gas like argon or nitrogen to minimize oxidation. 3. Use High-Purity Solvents: Use anhydrous, high-purity solvents to prepare solutions, as impurities can catalyze degradation.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability data for this compound.

Form Storage Temperature Solvent Duration Reference
Solid-20°CN/A≥ 2-3 years[1][2]
Solution-80°CDMSOUp to 1 year[1]
Solution-20°CDMSOUp to 1 month[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

  • Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the compound.

  • Weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution and, if necessary, gently warm it (e.g., in a 37°C water bath) or sonicate briefly until the compound is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol for Assessing this compound Stability (Adapted from ICH Guidelines)

For researchers who need to validate the stability of this compound under their specific experimental conditions, a simplified stability study can be performed.

  • Prepare Samples: Prepare several aliquots of your this compound working solution in your experimental buffer.

  • Storage Conditions: Store the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, exposed to light). Include a control aliquot stored under the recommended conditions (-20°C or -80°C).

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), retrieve an aliquot from each storage condition.

  • Assess Activity: Test the activity of the stored aliquots in your biological assay (e.g., a kinase assay).

  • Analyze Data: Compare the activity of the test samples to the control sample. A significant decrease in activity indicates degradation.

Visualizations

Storage_Workflow This compound Storage Workflow cluster_solid Solid this compound cluster_solution This compound Solution receive Receive Solid Compound store_solid Store at -20°C in a tightly sealed, light-protected container receive->store_solid prepare_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_stock Use for experiment aliquot Aliquot into single-use vials prepare_stock->aliquot store_solution_short Short-term Storage (-20°C, up to 1 month) aliquot->store_solution_short store_solution_long Long-term Storage (-80°C, up to 1 year) aliquot->store_solution_long Use in Assay Use in Assay store_solution_short->Use in Assay store_solution_long->Use in Assay Troubleshooting_Degradation Troubleshooting this compound Degradation start Reduced/No Activity Observed improper_storage Improper Storage Conditions? start->improper_storage freeze_thaw Repeated Freeze-Thaw Cycles? improper_storage->freeze_thaw No verify_storage Verify storage at -20°C (solid) or -20°C/-80°C (solution) improper_storage->verify_storage Yes light_exposure Exposure to Light? freeze_thaw->light_exposure No aliquot_new Aliquot new stock solution freeze_thaw->aliquot_new Yes protect_from_light Store in light-protected vials light_exposure->protect_from_light Yes Consider other factors\n(e.g., solvent purity) Consider other factors (e.g., solvent purity) light_exposure->Consider other factors\n(e.g., solvent purity) No prepare_fresh Prepare fresh stock solution verify_storage->prepare_fresh aliquot_new->prepare_fresh protect_from_light->prepare_fresh

References

Technical Support Center: Overcoming Resistance to TG100-115 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with the dual PI3Kγ/δ and TRPM7 kinase inhibitor, TG100-115.

Troubleshooting Guides

This guide is designed to help you identify and resolve common issues when observing resistance to this compound in your cancer cell line experiments.

Issue Potential Cause Recommended Solution
Decreased sensitivity to this compound (Increased IC50) 1. Upregulation of compensatory signaling pathways: Activation of alternative survival pathways, such as the MAPK/ERK pathway, can bypass the inhibitory effects of this compound on the PI3K pathway.- Investigate Pathway Activation: Perform Western blot analysis to assess the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., p-ERK, p-MEK). - Combination Therapy: Consider co-treatment with a MEK inhibitor (e.g., Trametinib) to simultaneously block both pathways.
2. Reactivation of the PI3K pathway: Feedback loops can lead to the reactivation of AKT, even in the presence of a PI3K inhibitor. This can be mediated by upregulation of receptor tyrosine kinases (RTKs) like HER2/HER3 or IGF-1R.- Assess PI3K Pathway Reactivation: Use Western blotting to check the phosphorylation levels of AKT (Ser473 and Thr308) and downstream effectors like p70S6K after prolonged this compound treatment. - RTK Inhibition: If RTK upregulation is observed, consider combining this compound with an appropriate RTK inhibitor.
3. Alterations in drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), can reduce the intracellular concentration of this compound.- Assess Efflux Pump Expression: Use Western blot or qPCR to measure the expression levels of common drug transporters. - Efflux Pump Inhibition: Co-administer a known P-gp inhibitor (e.g., Verapamil) to see if it restores sensitivity to this compound.
4. Upregulation of TRPM7 expression or activity: Increased levels or altered function of the TRPM7 channel/kinase could potentially contribute to resistance.- Quantify TRPM7 Expression: Perform qPCR or Western blot to compare TRPM7 levels in sensitive versus resistant cells. - Assess TRPM7 Activity: While direct kinase activity assays are complex, changes in downstream phosphorylation of targets like myosin IIA heavy chain can be indicative.[1]
Inconsistent results in cell viability assays 1. Suboptimal cell seeding density: Cell density can influence drug response.- Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line where cells are in the logarithmic growth phase throughout the assay period.
2. Reagent variability: Degradation or improper storage of this compound or assay reagents.- Proper Reagent Handling: Prepare fresh stock solutions of this compound and store them at the recommended temperature, protected from light. Ensure all assay reagents are within their expiration dates.
3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth.- Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual inhibitor that targets two key signaling molecules. Firstly, it selectively inhibits the gamma and delta isoforms of phosphoinositide 3-kinase (PI3Kγ and PI3Kδ), with IC50 values of 83 nM and 235 nM, respectively.[2][3] This inhibition blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Secondly, this compound is a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[1] The inhibition of TRPM7 kinase activity has been shown to suppress cancer cell migration and invasion.[1]

Q2: My cancer cell line has developed resistance to this compound. What are the likely molecular mechanisms?

A2: Resistance to this compound can arise from several mechanisms, primarily related to its targets:

  • PI3K Pathway-Related Resistance:

    • Feedback Reactivation: Inhibition of PI3K can trigger feedback loops that lead to the reactivation of AKT through the upregulation of receptor tyrosine kinases (RTKs) such as HER2/HER3 or IGF-1R.

    • Activation of Parallel Pathways: Cancer cells can compensate for PI3K inhibition by activating alternative survival pathways, most notably the MAPK/ERK pathway.

    • Genetic Alterations: While less common for acquired resistance in vitro, mutations in downstream components of the PI3K pathway could theoretically confer resistance.

  • TRPM7-Related Resistance:

    • Overexpression of TRPM7: Increased expression of the TRPM7 protein could potentially require higher concentrations of this compound to achieve the same level of inhibition.

    • Mutations in TRPM7: Although not yet documented specifically for this compound, mutations in the kinase domain of TRPM7 could potentially alter drug binding and efficacy.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A combination of molecular and cellular biology techniques can be employed:

  • Western Blotting: This is a crucial technique to assess the activation state of various signaling pathways. You should probe for phosphorylated and total levels of key proteins in the PI3K pathway (p-AKT, p-p70S6K) and the MAPK pathway (p-ERK, p-MEK). A comparison between your sensitive and resistant cell lines can reveal pathway reactivation or the activation of compensatory pathways.

  • Quantitative PCR (qPCR): To investigate the potential upregulation of RTKs or drug efflux pumps, you can use qPCR to measure their mRNA expression levels.

  • Combination Therapy Studies: To functionally validate the role of a compensatory pathway, you can use a combination of this compound and an inhibitor of the suspected pathway (e.g., a MEK inhibitor). A synergistic effect would support the hypothesis of pathway crosstalk.

Q4: Are there any known IC50 values for this compound in sensitive cancer cell lines?

A4: Yes, the in vitro IC50 values for this compound are isoform-specific for PI3K. The IC50 for PI3Kγ is 83 nM and for PI3Kδ is 235 nM.[2][3] It shows significantly less activity against PI3Kα and PI3Kβ, with IC50 values of 1.2 µM and 1.3 µM, respectively.[2] The IC50 for TRPM7 kinase inhibition has also been reported.[4] Note that the effective concentration for inhibiting cell viability in your specific cancer cell line will likely be different and should be determined experimentally.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cell Line (Sensitive)This compound0.51
This compound Resistant Sub-lineThis compound5.010
Parental Cell Line (Sensitive)This compound + MEK Inhibitor (1 µM)0.4-
This compound Resistant Sub-lineThis compound + MEK Inhibitor (1 µM)1.53

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound in your parental cancer cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Maintain the cells at each concentration for several passages to ensure the selection of a stable resistant population.

  • Confirmation of Resistance: After several months of continuous culture with increasing concentrations of this compound, perform a cell viability assay to determine the new IC50. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.

  • Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the steps for performing an MTT assay to determine the IC50 of this compound.

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of PI3K and TRPM7 Signaling Pathways

This protocol provides a general workflow for assessing the activation status of key proteins in the PI3K and TRPM7 signaling pathways.

  • Sample Preparation: Culture sensitive and resistant cells with or without this compound treatment for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, TRPM7, p-Myosin IIA heavy chain, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3Kγ/δ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to TG100_115 This compound TG100_115->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation Promotes TRPM7_Signaling_Pathway cluster_membrane_trpm7 Cell Membrane cluster_cytoplasm_trpm7 Cytoplasm TRPM7 TRPM7 Channel & Kinase Myosin Myosin IIA Heavy Chain TRPM7->Myosin Phosphorylates TG100_115_TRPM7 This compound TG100_115_TRPM7->TRPM7 Inhibits Kinase Domain Cytoskeleton Cytoskeletal Reorganization Myosin->Cytoskeleton Leads to Migration Cell Migration & Invasion Cytoskeleton->Migration Promotes Experimental_Workflow Start Parental Cancer Cell Line Induce_Resistance Induce Resistance (this compound) Start->Induce_Resistance Resistant_Line Resistant Cell Line Induce_Resistance->Resistant_Line Characterize Characterize Resistance Resistant_Line->Characterize Viability Cell Viability Assay (IC50) Characterize->Viability Quantitative Western Western Blot (Signaling Pathways) Characterize->Western Mechanistic Overcome Strategies to Overcome Resistance Characterize->Overcome Combination Combination Therapy Overcome->Combination

References

Technical Support Center: Enhancing the Specificity of TG100-115 for PI3Kγ/δ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TG100-115, a selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you achieve optimal specificity and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the reported specificity of this compound for PI3K isoforms?

A1: this compound is a selective inhibitor of PI3Kγ and PI3Kδ.[1][2] It has been shown to inhibit PI3Kγ and PI3Kδ with IC50 values of 83 nM and 235 nM, respectively.[1][2] In contrast, it has significantly less activity against PI3Kα and PI3Kβ, with IC50 values greater than 1 µM.[1][3]

Q2: Are there any known off-target effects of this compound?

A2: Yes, this compound has been identified as a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[4][5] It inhibits TRPM7 kinase activity in an ATP-competitive manner and has also been shown to suppress TRPM7 ion channel activity.[5] This is an important consideration when interpreting experimental data, as some observed effects may be attributable to TRPM7 inhibition rather than PI3Kγ/δ inhibition.

Q3: How can I confirm that the observed effects in my experiment are due to PI3Kγ/δ inhibition?

A3: To confirm that the biological effects are mediated by PI3Kγ/δ, it is recommended to include control experiments. One approach is to use a structurally different PI3Kγ/δ inhibitor to see if it phenocopies the results of this compound. Additionally, you can perform rescue experiments by introducing constitutively active downstream effectors of PI3K, such as Akt. Monitoring the phosphorylation status of Akt, a downstream target of PI3K, can also provide evidence of on-target activity.[1]

Q4: In which experimental models has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in various in vivo models. For instance, it has been shown to reduce edema and inflammation in rodent models of myocardial ischemia/reperfusion injury.[3] It has also been effective in mouse models of asthma, where it reduced pulmonary eosinophilia and mucin accumulation.[4][6]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for PI3Kγ/δ inhibition.

  • Question: My in vitro kinase assay is yielding IC50 values for this compound that are different from the published data. What could be the reason?

  • Answer:

    • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in your assay. Ensure that your ATP concentration is consistent across experiments and ideally close to the Km of the enzyme for ATP.

    • Enzyme Purity and Activity: The source and purity of your recombinant PI3K isoforms can significantly impact the results. Verify the activity of your enzyme stock before initiating the experiments.

    • Substrate Concentration: The concentration of the lipid substrate (e.g., PIP2) can also influence the IC50 values. Use a substrate concentration that is at or below the Km to ensure accurate determination of inhibitor potency.

    • Incubation Time: Ensure that the kinase reaction is within the linear range. A 90-minute incubation time has been previously reported for this compound.[2]

    • Assay Technology: Different assay formats (e.g., radiometric vs. luminescence-based) can give slightly different IC50 values. The published values for this compound were determined using the Kinase-Glo® platform, which measures residual ATP via a luciferase reaction.[2]

Issue 2: Apparent lack of specificity in cellular assays.

  • Question: I am observing effects in my cellular experiments at concentrations that should only inhibit PI3Kγ/δ, but I suspect off-target effects. How can I troubleshoot this?

  • Answer:

    • Confirm Target Engagement: First, confirm that this compound is inhibiting the PI3K pathway in your cells. You can do this by performing a Western blot to check for a decrease in the phosphorylation of Akt at Ser473 or Thr308.[1]

    • Dose-Response Curve: Perform a full dose-response experiment. If the observed phenotype occurs at concentrations significantly higher than the IC50 for PI3Kγ/δ, it may indicate off-target effects.

    • Control Inhibitors: Use other PI3K inhibitors with different selectivity profiles. For example, a pan-PI3K inhibitor should produce a similar or stronger effect, while a PI3Kα/β specific inhibitor should not produce the same effect if the phenotype is indeed mediated by PI3Kγ/δ.

    • Investigate TRPM7 Inhibition: Given that this compound is a known TRPM7 inhibitor,[5][7] consider if the observed phenotype could be related to TRPM7 function in your cell type. You can test this by using another known TRPM7 inhibitor to see if it replicates the effect.

    • Genetic Knockdown/Knockout: The most definitive way to confirm specificity is to use siRNA or CRISPR/Cas9 to knock down or knock out PI3Kγ and/or PI3Kδ and see if this mimics the effect of this compound.

Issue 3: Unexpected cellular toxicity.

  • Question: I am observing significant cell death in my experiments with this compound, even at low concentrations. What could be the cause?

  • Answer:

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%).[2]

    • Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the PI3K pathway or to off-target effects of the compound. It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.

    • Culture Conditions: Suboptimal cell culture conditions can exacerbate the toxic effects of any compound. Ensure your cells are healthy and not stressed before starting the experiment.

    • On-Target Toxicity: In some cell types, the PI3K pathway is critical for survival. Inhibition of PI3Kγ/δ could be genuinely leading to apoptosis. You can investigate this by performing assays for markers of apoptosis, such as cleaved caspase-3.[8]

Quantitative Data

Table 1: IC50 Values of this compound for PI3K Isoforms

PI3K IsoformIC50 (nM)Reference
PI3Kγ83[1][2]
PI3Kδ235[1][2]
PI3Kα>1000[1][3]
PI3Kβ>1000[1][3]

Experimental Protocols

1. In Vitro PI3K Kinase Assay

This protocol is adapted from previously published methods.[2]

  • Materials:

    • Recombinant PI3K isoforms (γ, δ, α, β)

    • Reaction Buffer: 20 mM Tris-HCl pH 7.4, 4 mM MgCl2, 10 mM NaCl

    • Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate (PIP2)

    • ATP

    • This compound (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • 96-well plates

  • Procedure:

    • Aliquot 40 µL of reaction buffer containing the desired PI3K isoform (250-500 ng/well) and 50 µM PIP2 into each well of a 96-well plate.

    • Add 2.5 µL of this compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO-only control.

    • Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 3 µM.

    • Incubate the plate at room temperature for 90 minutes.

    • After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and quantify the remaining ATP.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by performing a nonlinear regression analysis of the dose-response data.

2. Western Blot for Akt Phosphorylation

This protocol is a standard method to assess PI3K pathway activity in cells.[1]

  • Materials:

    • Cell line of interest

    • Cell culture medium and supplements

    • This compound

    • Growth factor (e.g., VEGF, FGF)[2]

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total Akt, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 50 ng/mL VEGF) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_gamma_delta PI3Kγ/δ RTK->PI3K_gamma_delta GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K_gamma_delta PIP3 PIP3 PI3K_gamma_delta->PIP3 Phosphorylates TG100_115 This compound TG100_115->PI3K_gamma_delta Inhibits PIP2 PIP2 PIP2->PI3K_gamma_delta PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates Downstream Downstream Effectors Akt->Downstream Regulates

Caption: PI3Kγ/δ signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Assay Check Assay Conditions (ATP, Enzyme, Substrate) Start->Check_Assay Confirm_Target Confirm Target Engagement (p-Akt Western Blot) Start->Confirm_Target Cytotoxicity Assess Cytotoxicity (MTT/Viability Assay) Start->Cytotoxicity Resolution Problem Resolved / Explained Check_Assay->Resolution Dose_Response Perform Full Dose-Response Confirm_Target->Dose_Response Off_Target Investigate Off-Targets (e.g., TRPM7) Dose_Response->Off_Target Genetic_Controls Use Genetic Controls (siRNA/CRISPR) Off_Target->Genetic_Controls Cytotoxicity->Resolution Genetic_Controls->Resolution

Caption: Troubleshooting workflow for experiments with this compound.

Specificity_Confirmation_Workflow Start Hypothesis: Observed effect is due to PI3Kγ/δ inhibition Biochemical Biochemical Assay: Confirm p-Akt inhibition (Western Blot) Start->Biochemical Pharmacological Pharmacological Controls: Use other PI3K inhibitors with different selectivity Biochemical->Pharmacological Genetic Genetic Controls: Knockdown/out PI3Kγ/δ (siRNA/CRISPR) Pharmacological->Genetic Conclusion Conclusion: High confidence in PI3Kγ/δ-mediated effect Genetic->Conclusion

Caption: Experimental workflow for confirming PI3Kγ/δ-specific effects of this compound.

References

Validation & Comparative

Validating the Inhibitory Effect of TG100-115 on PI3Kγ/δ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of TG100-115, a selective phosphoinositide 3-kinase (PI3K) γ/δ inhibitor, with other common PI3K inhibitors. It includes supporting experimental data, detailed protocols for validation, and diagrams illustrating the relevant signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Inhibitor Performance Comparison

This compound demonstrates high selectivity for the PI3Kγ and PI3Kδ isoforms over PI3Kα and PI3Kβ.[1][2][3][4] This selectivity is a key advantage, as it minimizes off-target effects on pathways primarily regulated by the α and β isoforms, such as endothelial cell mitogenesis.[2] For context, its performance is compared against two widely used but less selective PI3K inhibitors, Wortmannin and LY294002.[2]

InhibitorTarget Isoform(s)IC50 (nM)Key Characteristics
This compound PI3Kγ 83 [1][3][5]Potent and selective dual inhibitor.[1][3] Spares tissue repair processes like endothelial cell proliferation.[2]
PI3Kδ 235 [1][3][5]
PI3Kα>1000 (1300)[1][6]
PI3Kβ>1000 (1200)[1][6]
Wortmannin Pan-isoform55 - 147[2]Pan-isoform inhibitor, affects all Class I PI3Ks.[2] Strongly inhibits cell proliferation.[2]
LY294002 PI3Kδ561[2]Relatively weak inhibitor with activity against PI3Kδ and PI3Kβ.[2] No significant activity against PI3Kα or PI3Kγ.[2]
PI3Kβ858[2]

PI3K Signaling Pathway and this compound Inhibition

The PI3K signaling pathway is a critical intracellular cascade that regulates a variety of cellular processes, including cell growth, survival, proliferation, and inflammation.[7][8] Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[9][10] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][10] PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt (also known as Protein Kinase B). This compound exerts its effect by selectively inhibiting the p110γ and p110δ catalytic subunits of PI3K, thus blocking the production of PIP3 and subsequent downstream signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_GPCR RTK / GPCR PI3K PI3Kγ / PI3Kδ RTK_GPCR->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP3 Phosphorylates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Response Cellular Responses (Inflammation, Survival, Proliferation) Downstream->Response Inhibitor This compound Inhibitor->PI3K Inhibits

PI3K signaling pathway with this compound inhibition point.

Experimental Protocols

To validate the inhibitory effect of this compound, a combination of in vitro biochemical assays and cell-based functional assays are employed.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.

Methodology:

  • Reaction Setup: Recombinant human PI3K isoforms (α, β, γ, δ) are incubated in a reaction buffer containing phosphatidylinositol substrate and 3 µM ATP.[1]

  • Inhibitor Addition: Varying concentrations of this compound (or control compounds) are added to the reaction wells.

  • Activity Measurement: The reaction is allowed to proceed, and the consumption of ATP is quantified using a luminescent-based detection system (e.g., Kinase-Glo®).[1] The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a nonlinear regression curve.[3]

Western Blot for Downstream Signaling (p-Akt)

This cell-based assay confirms that this compound blocks PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are cultured and then pre-treated with various concentrations of this compound for a specified duration.[3]

  • Stimulation: The PI3K pathway is activated by treating the cells with a growth factor, such as Vascular Endothelial Growth Factor (VEGF).[1][3]

  • Cell Lysis: Cells are washed and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of Akt (p-Akt) and total Akt (as a loading control).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensity for p-Akt is normalized to the total Akt band intensity to determine the extent of pathway inhibition.

Experimental_Workflow A 1. Seed and Culture Cells (e.g., HUVECs) B 2. Pre-treat with this compound (Dose-response) A->B C 3. Stimulate with Agonist (e.g., VEGF) B->C D 4. Lyse Cells & Extract Protein C->D E 5. Quantify Protein (BCA Assay) D->E F 6. Western Blot E->F G 7. Probe for p-Akt & Total Akt F->G H 8. Analyze Band Intensity (Quantify Inhibition) G->H

Workflow for validating PI3K pathway inhibition via Western blot.

Conclusion

The experimental data robustly support the characterization of this compound as a potent and selective inhibitor of PI3Kγ and PI3Kδ. Its selectivity profile, as demonstrated by comparative IC50 values, suggests a favorable therapeutic window compared to pan-isoform inhibitors like Wortmannin.[2] The validation of its mechanism through both direct enzymatic inhibition and blockade of downstream cellular signaling provides a strong basis for its application in research and potential therapeutic development, particularly in contexts where PI3Kγ and PI3Kδ play a significant role, such as inflammation and certain cancers.

References

A Comparative Guide to PI3K Inhibitors in Cancer Research: TG100-115 vs. Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a key target for therapeutic intervention. This guide provides a comparative overview of TG100-115 and other notable PI3K inhibitors, with a focus on their isoform specificity, preclinical and clinical data, and the experimental methodologies used for their evaluation.

Introduction to PI3K Signaling

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The catalytic subunit has four isoforms: p110α, p110β, p110γ, and p110δ. Different cancer types often exhibit a dependency on specific isoforms, driving the development of both pan-PI3K and isoform-selective inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor PI3K Inhibitor (e.g., this compound) Inhibitor->PI3K

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Comparative Analysis of PI3K Inhibitors

This section provides a comparative look at this compound and other well-characterized PI3K inhibitors. It is important to note that the presented data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Isoform Specificity and Potency

The efficacy and toxicity of PI3K inhibitors are largely dictated by their selectivity for different p110 isoforms.

InhibitorPrimary Target(s)IC50 (nM) vs. p110αIC50 (nM) vs. p110βIC50 (nM) vs. p110γIC50 (nM) vs. p110δ
This compound p110γ / p110δ>1000[1][2]>1000[1][2]83[2][3]235[2][3]
Alpelisib (BYL719) p110α~5>250>250~250
Idelalisib (CAL-101) p110δ8600400021002.5
Wortmannin Pan-PI3K1-51-51-51-5

Table 1: Comparative in vitro kinase inhibitory activity (IC50) of selected PI3K inhibitors against Class I PI3K isoforms. Data is compiled from multiple sources and may vary based on assay conditions.

Preclinical and Clinical Overview
InhibitorKey Preclinical FindingsClinical Status/Applications
This compound Reduces edema and inflammation in vivo[1][4]. Suppresses breast cancer cell migration and invasion, potentially through TRPM7 kinase inhibition[5]. Shows anti-tumor growth effects in a colon cancer xenograft model [].Investigated in Phase 1/2 trials for ischemia-reperfusion injury[6]. Its development in oncology is less clear[7].
Alpelisib Inhibits growth of PIK3CA-mutant breast cancer cell lines and xenografts[8][9].FDA-approved for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer[10].
Idelalisib Induces apoptosis in malignant B-cells and inhibits B-cell receptor signaling[11]. Inhibits migration and homing of B-ALL cells[12][13].FDA-approved for relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL)[14].
Wortmannin Potent, irreversible pan-PI3K inhibitor used extensively as a research tool.Not used clinically due to lack of specificity and poor stability.

Table 2: Summary of preclinical and clinical characteristics of selected PI3K inhibitors.

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for the evaluation of PI3K inhibitors. Below are outlines for key assays.

Experimental_Workflow start Start: Select Cancer Cell Line in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) start->in_vitro_kinase cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->cell_viability data_analysis Data Analysis & Comparison in_vitro_kinase->data_analysis western_blot Western Blot Analysis (p-AKT, p-mTOR) cell_viability->western_blot in_vivo In Vivo Xenograft Model (Tumor Growth Inhibition) western_blot->in_vivo in_vivo->data_analysis

Figure 2: A typical experimental workflow for evaluating PI3K inhibitors.

In Vitro PI3K Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PI3K isoforms.

Methodology:

  • Reagents: Recombinant human PI3K isoforms, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA), lipid substrate (e.g., PIP2), ATP, and the test inhibitor.

  • Procedure:

    • Incubate the recombinant PI3K isoform with various concentrations of the inhibitor in the kinase assay buffer.

    • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.

    • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using commercially available kits such as ADP-Glo™.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the IC50 value.

Western Blot Analysis for PI3K Pathway Inhibition

Objective: To determine the effect of the inhibitor on the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT.

Methodology:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the PI3K inhibitor at various concentrations and time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT Ser473, total AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein to assess the degree of pathway inhibition.

Conclusion

This compound is a selective inhibitor of PI3Kγ and PI3Kδ isoforms with demonstrated preclinical anti-inflammatory and anti-cancer migratory effects. In the context of cancer research, its profile suggests potential applications in tumors where these isoforms are key drivers, such as in certain hematological malignancies and potentially in modulating the tumor microenvironment.

Compared to isoform-specific inhibitors like the p110α-selective alpelisib or the p110δ-selective idelalisib, this compound offers a different targeting strategy by co-inhibiting the γ and δ isoforms. This dual-specificity may be advantageous in certain contexts but requires further investigation to delineate its therapeutic window and optimal indications. The choice of a PI3K inhibitor for a specific research or clinical application will depend on the cancer type, its underlying genetic alterations, and the desired therapeutic effect. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these promising therapeutic agents.

References

TG100-115: A Comparative Guide on its Role in Reducing Myocardial Infarct Size

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TG100-115's performance in reducing myocardial infarct size with other therapeutic alternatives. The information is supported by available preclinical and clinical experimental data.

Executive Summary

This compound, a selective inhibitor of phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms, has demonstrated significant potential in preclinical models for reducing myocardial infarct size.[1][2] Its mechanism of action centers on mitigating the inflammatory response and subsequent tissue damage that occurs during ischemia/reperfusion (I/R) injury. While clinical trial data for this compound is limited, this guide compares its preclinical efficacy with clinically evaluated alternatives such as cyclosporine, exenatide, and metoprolol.

Data Presentation: Quantitative Comparison of Infarct Size Reduction

The following table summarizes the quantitative data on infarct size reduction from preclinical studies of this compound and clinical trials of alternative therapies. It is crucial to note that the data for this compound is derived from animal models, which may not directly translate to human clinical outcomes.

CompoundStudy PopulationInterventionControlInfarct Size ReductionKey Findings & Citations
This compound Rodent Model (Rat) of Myocardial I/RSingle intravenous bolus (0.5-5 mg/kg) administered after reperfusionVehicle~40%Consistently reduced infarct size when administered post-reperfusion.[2]
This compound Porcine Model of Myocardial I/RSingle intravenous bolus (0.5 mg/kg) 30 minutes after reperfusionVehicle35% reduction in infarct area as a percentage of the ischemic area at risk.Demonstrated cardioprotective effects in a large animal model.[2]
Cyclosporine Human Patients (STEMI)Intravenous bolus (2.5 mg/kg) before percutaneous coronary intervention (PCI)Saline20% reduction in infarct size (MRI)A pilot study showed a reduction in infarct size, but larger trials have yielded mixed results.[3][4]
Exenatide Human Patients (STEMI)Intravenous infusion before and after PCIPlacebo~30% reduction in final infarct size in patients with short system delay.Cardioprotective effect appears to be time-dependent.[5][6]
Metoprolol Human Patients (STEMI)Early intravenous administration before PCIControl (no early IV metoprolol)Significant reduction in infarct size (25.6g vs 32.0g)Early administration is critical for its cardioprotective effect.[7][8]

Experimental Protocols

This compound Preclinical Myocardial Infarction Model

Objective: To assess the efficacy of this compound in reducing infarct size following myocardial ischemia/reperfusion injury.

Animal Models:

  • Rodent Model: Male Sprague-Dawley rats.

  • Porcine Model: Domestic pigs.

Ischemia/Reperfusion Procedure:

  • Animals are anesthetized and mechanically ventilated.

  • A thoracotomy is performed to expose the heart.

  • The left anterior descending (LAD) coronary artery is occluded for a specified period (e.g., 60 minutes in rats, 75-90 minutes in pigs) to induce myocardial ischemia.

  • The occlusion is then released to allow for reperfusion of the myocardium.

Drug Administration:

  • This compound or a vehicle control is administered as a single intravenous bolus at a specified time point after the onset of reperfusion (e.g., 30 or 60 minutes).

Infarct Size Measurement:

  • At the end of the reperfusion period (e.g., 24 hours), the hearts are excised.

  • The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR), which is the ischemic but potentially salvageable tissue.

  • The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale.

  • The areas of infarction and the AAR are quantified using digital imaging software. Infarct size is typically expressed as a percentage of the AAR.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Cardioprotection

TG100_115_Pathway cluster_cytoplasm Cytoplasm GPCR GPCRs PI3Kgamma PI3Kγ GPCR->PI3Kgamma RTK RTKs PI3Kdelta PI3Kδ RTK->PI3Kdelta PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates PI3Kdelta->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Inflammation Inflammation (e.g., Neutrophil Activation) Akt->Inflammation Edema Edema (Vascular Permeability) Akt->Edema InfarctSize Reduced Infarct Size TG100_115 This compound TG100_115->PI3Kgamma inhibits TG100_115->PI3Kdelta inhibits

Caption: this compound inhibits PI3Kγ/δ, blocking downstream signaling that promotes inflammation and edema, thereby reducing infarct size.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start animal_model Animal Model (Rat or Pig) start->animal_model ischemia Induce Myocardial Ischemia (LAD Occlusion) animal_model->ischemia reperfusion Reperfusion (Release Occlusion) ischemia->reperfusion treatment Administer this compound or Vehicle (IV Bolus) reperfusion->treatment monitoring Monitor for 24 hours treatment->monitoring harvest Harvest Heart monitoring->harvest staining Stain with Evans Blue & TTC harvest->staining analysis Quantify Infarct Size and Area at Risk staining->analysis end End analysis->end

Caption: Workflow for evaluating the cardioprotective effect of this compound in a preclinical ischemia/reperfusion model.

Discussion and Future Directions

The preclinical data for this compound are promising, suggesting a robust capacity to reduce myocardial infarct size by targeting the inflammatory component of ischemia/reperfusion injury. Its efficacy in both rodent and porcine models strengthens the rationale for its clinical development.[2]

However, a direct comparison with other cardioprotective agents is challenging due to the differing stages of development and the lack of head-to-head trials. The alternatives discussed—cyclosporine, exenatide, and metoprolol—have been evaluated in human clinical trials with varying degrees of success. The efficacy of these agents often depends on factors such as the timing of administration and the specific patient population.

The key missing piece for a complete evaluation of this compound is the result of its Phase 1/2 clinical trial (NCT00103350).[9][10] The publication of these results is eagerly awaited and will be crucial in determining the translational potential of this promising therapeutic candidate. Future research should also focus on direct comparative studies of this compound against other cardioprotective agents in both preclinical and clinical settings to establish its relative efficacy and optimal use in the management of acute myocardial infarction.

References

In Vivo Validation of TG100-115's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of TG100-115, a selective phosphoinositide 3-kinase (PI3K) γ/δ inhibitor. Its performance is evaluated based on supporting experimental data from various preclinical models of inflammation. While direct quantitative comparisons with other anti-inflammatory agents are limited in the reviewed literature, this guide summarizes the available data for this compound against vehicle controls and discusses its efficacy in contexts such as steroid-resistant inflammation.

Performance of this compound in Preclinical Models of Inflammation

This compound has demonstrated significant anti-inflammatory effects across multiple in vivo models, including those for vascular permeability, paw edema, asthma, and chronic obstructive pulmonary disease (COPD).

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of this compound in reducing paw edema induced by different inflammatory agents.

Inflammation Model Species Treatment Dose Route of Administration Efficacy (Inhibition of Paw Edema)
Platelet-Activating Factor (PAF)-Induced Paw EdemaNot SpecifiedThis compoundNot SpecifiedNot Specified62% reduction in paw volume
Dextran-Induced Paw EdemaNot SpecifiedThis compoundNot SpecifiedNot Specified78% reduction in paw volume

Data presented is in comparison to a vehicle control.

Key In Vivo Experiments and Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key in vivo experiments cited in the evaluation of this compound.

Vascular Permeability (Miles Assay)

The Miles assay is a standard method to assess vascular permeability in vivo.

Protocol:

  • Anesthetize the animal model (e.g., mouse or rat).

  • Inject a solution of Evans blue dye intravenously. This dye binds to serum albumin.

  • After a short circulation period, intradermally inject pro-inflammatory agents (e.g., VEGF, histamine) at various sites on the dorsal skin. A vehicle control is injected at a separate site.

  • This compound or a vehicle is administered systemically prior to the induction of permeability.

  • After a defined period, the animals are euthanized, and the skin at the injection sites is excised.

  • The extravasated Evans blue dye in each skin sample is extracted using a solvent (e.g., formamide).

  • The amount of extracted dye is quantified spectrophotometrically to determine the extent of vascular leakage.

Paw Edema Models

Paw edema assays are used to evaluate the anti-inflammatory effects of compounds on localized inflammation.

Protocol for PAF or Dextran-Induced Paw Edema:

  • Measure the baseline paw volume of the animals (e.g., rats) using a plethysmometer.

  • Administer this compound or a vehicle control, typically via an intravenous or oral route.

  • After a predetermined time, induce inflammation by injecting a phlogistic agent (e.g., Platelet-Activating Factor or Dextran) into the subplantar region of the hind paw.

  • Measure the paw volume at various time points after the injection of the inflammatory agent.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.

Murine Models of Asthma and COPD

This compound has been evaluated in models of allergic asthma and COPD, where its efficacy in reducing pulmonary inflammation was assessed.

Protocol for Ovalbumin (OVA)-Induced Allergic Asthma:

  • Sensitize mice to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).

  • Subsequently, challenge the sensitized mice with aerosolized OVA to induce an allergic inflammatory response in the lungs.

  • Administer aerosolized this compound or a vehicle control to the mice before or during the challenge phase.

  • Assess airway inflammation by analyzing bronchoalveolar lavage (BAL) fluid for inflammatory cell counts (e.g., eosinophils) and cytokine levels (e.g., IL-13).

  • Histological analysis of lung tissue is performed to evaluate inflammatory cell infiltration and mucus production.

  • Airway hyperresponsiveness can also be measured.

Protocol for Lipopolysaccharide (LPS) or Smoke-Induced COPD:

  • Induce pulmonary neutrophilia, a characteristic of COPD, by exposing mice to intranasal lipopolysaccharide (LPS) or inhaled cigarette smoke.

  • Treat the mice with aerosolized this compound or a vehicle control.

  • Evaluate the anti-inflammatory effect by measuring the number of neutrophils in the BAL fluid.

  • In these models, this compound has been shown to be effective even in steroid-resistant inflammation, a key feature of COPD.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the mechanism of action of this compound, the following diagrams have been generated using Graphviz.

G cluster_0 In Vivo Model Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Data Collection and Analysis animal_model Animal Model Selection (e.g., Mouse, Rat) acclimatization Acclimatization animal_model->acclimatization baseline Baseline Measurements (e.g., Paw Volume) acclimatization->baseline tg100_115 This compound Administration baseline->tg100_115 Randomization vehicle Vehicle Control Administration baseline->vehicle Randomization paw_edema Paw Edema Induction (PAF, Dextran) tg100_115->paw_edema Treatment vascular_perm Vascular Permeability (VEGF, Histamine) tg100_115->vascular_perm Treatment asthma_copd Asthma/COPD Induction (OVA, LPS, Smoke) tg100_115->asthma_copd Treatment vehicle->paw_edema Control vehicle->vascular_perm Control vehicle->asthma_copd Control paw_measurement Paw Volume Measurement paw_edema->paw_measurement dye_extraction Evans Blue Dye Extraction & Quantification vascular_perm->dye_extraction bal_analysis BAL Fluid Analysis (Cell Counts, Cytokines) asthma_copd->bal_analysis histology Histological Examination asthma_copd->histology

Caption: Experimental workflow for in vivo validation of this compound.

G receptor Receptor Tyrosine Kinase / GPCR pi3k PI3Kγ / PI3Kδ receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation tg100_115 This compound tg100_115->pi3k Inhibition pip2 PIP2 pip2->pip3 akt Akt/PKB pip3->akt Activation downstream Downstream Effectors (e.g., mTOR, NF-κB) akt->downstream inflammation Inflammatory Response (Cell Recruitment, Cytokine Release, Increased Permeability) downstream->inflammation

Caption: Signaling pathway of this compound's anti-inflammatory action.

Conclusion

The available in vivo data robustly supports the anti-inflammatory properties of this compound. Its mechanism of action, through the selective inhibition of PI3Kγ and PI3Kδ, makes it an interesting candidate for inflammatory diseases. Notably, its efficacy in models of steroid-resistant inflammation suggests a potential therapeutic advantage in specific conditions like severe asthma and COPD. While direct comparative data with standard-of-care anti-inflammatory drugs is not extensively available in the public domain, the significant inhibition of inflammatory responses against vehicle controls underscores its potential. Further studies with active comparators are warranted to precisely position this compound in the landscape of anti-inflammatory therapeutics.

TG100-115: A Comparative Analysis of Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug TG100-115's performance across different cancer models, supported by experimental data. This compound, a dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, and Transient Receptor Potential Melastatin 7 (TRPM7) kinase, has demonstrated notable anti-cancer properties in preclinical studies. This document summarizes key findings, presents detailed experimental protocols, and visualizes the underlying molecular pathways to facilitate a deeper understanding of its therapeutic potential.

Executive Summary

This compound exhibits differential efficacy across various cancer types, with pronounced effects on glioblastoma and breast cancer cell lines. Its primary mechanism of action involves the modulation of key signaling pathways controlling cell survival, migration, and invasion. While it shows promise in preclinical settings, it is important to note that this compound has not been evaluated in dedicated cancer clinical trials. A Phase 1/2 clinical trial was conducted for myocardial infarction.[1] Preclinical studies in the context of head and neck squamous cell carcinoma have explored its potential in relation to immunotherapy response.

Efficacy of this compound in In Vitro Cancer Models

The anti-cancer effects of this compound have been evaluated in several cancer cell lines. The following tables summarize the key findings in glioblastoma and breast cancer models.

Glioblastoma (U251 Cells)Effect of this compound
Cell Viability Significantly diminished cell viability by promoting apoptosis.[2]
Migration and Invasion Inhibited the migratory and invasive activities of the glioblastoma cells.[2]
Apoptotic Signaling Enhanced apoptotic signaling by modulating the levels of B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax), and cleaved caspase-3.[2]
Other Signaling Pathways Altered the phosphorylation status of protein kinase B (Akt) and cofilin, which are crucial for cell survival and cytoskeletal dynamics.[2]
Breast Cancer (MDA-MB-231 Cells)Effect of this compound
Cell Proliferation Little to no effect on cell proliferation.[3]
Cell Migration and Invasion Significantly decreased cell migration and invasion.[3][4]
TRPM7 Kinase Activity Inhibited TRPM7 kinase activity in an ATP-competitive manner, with over 70-fold stronger activity than rottlerin, another TRPM7 kinase inhibitor.[3]
Downstream Signaling Inhibited TRPM7 kinase-regulated phosphorylation of the myosin IIA heavy chain and focal adhesion kinase.[3]

This compound has also been assessed in quantitative high-throughput screening (qHTS) assays against pediatric cancer cell lines, including TC32 and DAOY cells, indicating a broader potential for its anti-cancer activity.[5]

Comparative Efficacy with Other Inhibitors

Direct comparative studies of this compound against other PI3K or TRPM7 inhibitors within the same cancer models are limited in the public domain. However, some insights can be drawn:

  • vs. Rottlerin (TRPM7 inhibitor): In a TRPM7 kinase assay, this compound was found to be over 70-fold more potent than rottlerin.[3]

  • vs. Other PI3K inhibitors: A systematic review of preclinical literature on PI3Kγ inhibition in myeloid-driven tumor immune suppression identified IPI-549 and this compound as the predominant and specific PI3Kγ inhibitors.[6] Another PI3Kβ-specific inhibitor mentioned in the context of cancer research is TGX-221.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action cluster_1 PI3K Pathway cluster_2 TRPM7 Pathway TG100_115 This compound PI3K PI3Kγ/δ TG100_115->PI3K TRPM7 TRPM7 Kinase TG100_115->TRPM7 Akt Akt Phosphorylation PI3K->Akt Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Myosin Myosin IIA Phosphorylation TRPM7->Myosin Inhibits Migration Cell Migration/Invasion Myosin->Migration Promotes

Caption: Dual inhibitory action of this compound on PI3K and TRPM7 pathways.

G cluster_0 In Vitro Efficacy Assessment Workflow cluster_1 Phenotypic Assays cluster_2 Mechanistic Assays Start Cancer Cell Lines (e.g., U251, MDA-MB-231) Treatment Treatment with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Migration/Invasion Assays (Wound Healing, Transwell) Treatment->Migration WesternBlot Western Blotting (Apoptotic & Signaling Proteins) Treatment->WesternBlot

Caption: Workflow for evaluating this compound's in vitro anti-cancer effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound.

Cell Viability and Proliferation (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., U251 glioma cells) are seeded in 96-well plates at an appropriate density.[2]

  • Treatment: After cell attachment, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Cell Migration (Wound Healing Assay)
  • Cell Seeding: Cells are grown to confluence in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound or a vehicle control.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The rate of wound closure is quantified to assess cell migration.

Cell Invasion (Transwell Assay)
  • Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Cancer cells, pre-treated with this compound or a vehicle, are seeded in the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated to allow cells to invade through the matrix and migrate to the lower surface of the insert.

  • Staining and Counting: Non-invading cells on the upper surface are removed. Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blotting
  • Cell Lysis: Treated and control cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-Akt, cofilin).[2]

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PI3K Kinase Assay
  • Reaction Setup: A reaction buffer containing a phosphatidylinositol 4,5-bisphosphate substrate and the desired PI3K isoform is prepared in a 96-well plate.[5]

  • Inhibitor Addition: this compound is added at various concentrations.[5]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[5]

  • ATP Quantification: After incubation, a reagent to quantify the remaining ATP (e.g., Kinase-Glo) is added.[5]

  • Luminosity Measurement: The luminosity, which is inversely proportional to the kinase activity, is measured.[5]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[5]

References

TG100-115: A Comparative Guide to its Effects on Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of TG100-115 on cell migration, comparing its performance with other alternative inhibitors. The information is supported by experimental data to provide an objective analysis for researchers in oncology and cell biology.

Executive Summary

This compound has emerged as a dual inhibitor, targeting both Phosphoinositide 3-kinase (PI3K) isoforms γ and δ, and the Transient Receptor Potential Melastatin 7 (TRPM7) kinase.[1][2] Experimental evidence demonstrates its potent ability to inhibit cell migration and invasion in various cancer cell lines, including breast cancer and glioblastoma.[3][4] This guide presents a comparative analysis of this compound with other well-established inhibitors of the PI3K and TRPM7 pathways, such as Wortmannin, LY294002, and Rottlerin, supported by quantitative data from in vitro cell migration assays.

Performance Comparison

The efficacy of this compound in inhibiting cell migration has been evaluated in several studies. In human breast cancer MDA-MB-231 cells, this compound has been shown to significantly decrease cell migration and invasion.[3] Similarly, in U251 glioma cells, this compound concurrently inhibits migratory and invasive activities.[4]

For a comprehensive comparison, the following table summarizes the quantitative data on the effects of this compound and its alternatives on cell migration.

InhibitorTarget(s)Cell LineAssay TypeConcentrationEffect on Cell MigrationCitation(s)
This compound PI3Kγ/δ, TRPM7 kinaseMDA-MB-231 (Breast Cancer)Wound Healing & TranswellNot specifiedSignificantly decreases migration and invasion[3]
This compound PI3Kγ/δ, TRPM7 kinaseU251 (Glioblastoma)Wound Healing & TranswellNot specifiedConcurrently inhibits migratory and invasive activities[4]
Wortmannin Pan-PI3KVariousNot specifiedNot specifiedPotent inhibitor of PI3K, generally used to inhibit cell proliferation and migration.[5][6]
LY294002 Pan-PI3K (Class I)VariousNot specifiedNot specifiedReversible and specific inhibitor of PI3K, less potent than Wortmannin.[5][6]
Rottlerin PKCδ, TRPM7 kinaseMDA-MB-231, MDA-MB-468 (Breast Cancer)Not specifiedNot specifiedSuppressed invasion and migration.[2]
Carvacrol TRPM7T24, UMUC3 (Bladder Cancer)Migration & Invasion200 µMSignificantly suppressed migration and invasion.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

Wound Healing (Scratch) Assay

This method is used to study directional cell migration in vitro.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 6-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Inhibitor Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the desired concentration of the inhibitor (e.g., this compound) or vehicle control.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 8, 16, and 24 hours) using a microscope.[8]

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial scratch area.

Transwell Migration (Boyden Chamber) Assay

This assay is used to assess the chemotactic migration of cells.

  • Chamber Preparation: Place a Transwell insert with a porous membrane (e.g., 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add a chemoattractant (e.g., media with 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend cells (e.g., U251) in serum-free media containing the inhibitor or vehicle control and seed them into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a specific period (e.g., 12-24 hours) to allow for cell migration through the membrane.

  • Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet. The number of migrated cells is then counted under a microscope.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-migratory effects by targeting key signaling pathways involved in cell motility.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell migration. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt promotes cell migration through various downstream effectors that regulate the cytoskeleton, focal adhesions, and cell polarity. This compound, by inhibiting PI3Kγ and PI3Kδ, disrupts this signaling cascade, leading to a reduction in cell migration.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., Rac1, Cdc42) Akt->Downstream Activates Migration Cell Migration Downstream->Migration Promotes TG100_115 This compound TG100_115->PI3K Wortmannin Wortmannin LY294002 Wortmannin->PI3K

Caption: PI3K/Akt signaling pathway in cell migration and points of inhibition.

TRPM7 Signaling Pathway

TRPM7 is a unique protein that functions as both an ion channel and a kinase. The TRPM7 kinase domain is implicated in regulating cytoskeletal dynamics and cell adhesion, which are critical for cell migration. This compound has been identified as a potent inhibitor of the TRPM7 kinase, providing another mechanism for its anti-migratory effects.

TRPM7_Pathway TRPM7 TRPM7 Kinase Kinase Domain TRPM7->Kinase Channel Ion Channel TRPM7->Channel Myosin Myosin IIA Kinase->Myosin Phosphorylates Migration Cell Migration Channel->Migration Modulates Cytoskeleton Cytoskeletal Reorganization Myosin->Cytoskeleton Regulates Cytoskeleton->Migration Enables TG100_115 This compound TG100_115->Kinase Rottlerin Rottlerin Rottlerin->Kinase Experimental_Workflow start Start seed Seed cells to confluency start->seed scratch Create scratch in cell monolayer seed->scratch treat Treat with Inhibitor (e.g., this compound) or Vehicle Control scratch->treat image0 Image at 0h treat->image0 incubate Incubate image0->incubate imageX Image at various time points (e.g., 24h) incubate->imageX analyze Analyze wound closure imageX->analyze end End analyze->end

References

TG100-115 in Myocardial Ischemia: A Comparative Analysis of a Novel Cardioprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of myocardial ischemia treatment, the novel phosphoinositide 3-kinase (PI3K) γ/δ inhibitor, TG100-115, has emerged as a promising therapeutic candidate. This guide provides a comparative overview of this compound against established and alternative treatments for myocardial ischemia, supported by available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound.

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of morbidity and mortality worldwide.[1][2] Standard treatments aim to restore blood flow and reduce myocardial oxygen demand, encompassing a range of pharmacological agents and surgical interventions.[1][3][4][5]

Mechanism of Action: A Targeted Approach

This compound selectively inhibits the γ and δ isoforms of PI3K, with IC50 values of 83 nM and 235 nM, respectively, while showing minimal effect on the α and β isoforms.[6] This targeted inhibition is crucial as PI3Kγ and PI3Kδ are key players in inflammatory and thrombotic pathways that contribute to tissue damage following myocardial ischemia and reperfusion.[7][8][9] By inhibiting these isoforms, this compound has been shown to reduce edema, inflammation, and vascular permeability in preclinical models, ultimately limiting infarct size and preserving myocardial function.[6][7]

In contrast, standard therapies for myocardial ischemia act through different mechanisms. Nitrates, for example, are vasodilators that reduce myocardial oxygen demand, while beta-blockers decrease heart rate and contractility.[1][3][4] Antiplatelet agents like aspirin and clopidogrel prevent thrombus formation.[3][4][5] Surgical options such as angioplasty with stenting and coronary artery bypass grafting (CABG) mechanically restore blood flow to the ischemic myocardium.[1][3]

Preclinical Efficacy: Cardioprotection in Animal Models

Preclinical studies have demonstrated the potent cardioprotective effects of this compound in rodent and porcine models of myocardial ischemia/reperfusion (I/R) injury.[6][7] A key finding from these studies is the significant reduction in infarct size and preservation of myocardial function, even when the drug is administered up to 3 hours after reperfusion.[7] This extended therapeutic window is a significant potential advantage over therapies that require administration prior to or at the onset of reperfusion.[7]

One study reported that this compound reduced infarct size by approximately 40% in both rat and pig models of myocardial infarction.[7] Furthermore, a single dose of this compound on the day of infarction resulted in a durable improvement in cardiac function, as measured by fractional shortening, four weeks later.[7]

Clinical Evaluation: Safety and Potential Efficacy

A Phase 1/2 multicenter, randomized, double-blind, placebo-controlled clinical trial (NCT00103350) was conducted to evaluate the safety and potential efficacy of single, increasing doses of this compound in patients undergoing percutaneous coronary intervention (PCI) for acute anterior ST-elevation myocardial infarction (STEMI).[10][11][12] The primary objective of the study was to assess the safety of this compound, with a secondary objective of evaluating its ability to reduce myocardial damage.[10][12] While detailed results from this trial are not widely published, its completion marks an important step in the clinical development of this compound.[11]

Signaling Pathway of this compound in Myocardial Ischemia

TG100_115_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs PI3Kgd PI3Kγ/δ GPCR->PI3Kgd RTK RTKs (e.g., VEGFR) RTK->PI3Kgd PIP3 PIP3 PI3Kgd->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt  Activates Inflammation Inflammation Akt->Inflammation Thrombosis Thrombosis Akt->Thrombosis Edema Edema Akt->Edema Myocardial_Damage Myocardial Damage Inflammation->Myocardial_Damage Thrombosis->Myocardial_Damage Edema->Myocardial_Damage TG100_115 This compound TG100_115->PI3Kgd  Inhibits

Caption: Signaling pathway of this compound in mitigating myocardial ischemia-reperfusion injury.

Comparison of this compound with Standard Myocardial Ischemia Treatments

FeatureThis compoundStandard Pharmacological Agents (e.g., Beta-blockers, Nitrates, Antiplatelets)Revascularization Procedures (e.g., PCI, CABG)
Mechanism of Action Selective PI3Kγ/δ inhibitor; anti-inflammatory and anti-thrombotic.[6][9]Varied: Reduce myocardial oxygen demand, prevent clot formation.[1][3][4]Mechanical restoration of blood flow.[1][3]
Therapeutic Window Potentially effective up to 3 hours post-reperfusion in preclinical models.[7]Typically administered at presentation and for secondary prevention.Most effective when performed early after symptom onset.
Primary Effect Reduces infarct size and preserves myocardial function.[6][7]Symptom relief, prevention of future ischemic events.[1][3][4]Immediate reperfusion of ischemic tissue.[1][3]
Clinical Development Completed Phase 1/2 clinical trial.[11]Well-established, widely used in clinical practice.[1][3][4]Standard of care for acute myocardial infarction.[1][3]

Experimental Protocols

In Vivo Myocardial Infarction Models (Rodent and Porcine)

A common experimental workflow to assess the efficacy of cardioprotective agents like this compound involves the following steps:

  • Surgical Procedure: Anesthetized animals undergo a thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce ischemia for a defined period (e.g., 30-60 minutes).

  • Reperfusion: The ligature is released to allow blood flow to return to the previously ischemic area.

  • Drug Administration: this compound or a vehicle control is administered intravenously at a specific time point, either before ischemia, during ischemia, or after reperfusion.

  • Infarct Size Measurement: After a set period of reperfusion (e.g., 24 hours or longer), the heart is excised. The area at risk (AAR) and the infarcted area are delineated using specific stains (e.g., Evans blue and triphenyltetrazolium chloride [TTC]). Infarct size is typically expressed as a percentage of the AAR.

  • Cardiac Function Assessment: Echocardiography is often performed at baseline and at various time points after the procedure to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening, providing an indication of cardiac function.

Experimental_Workflow Start Start Anesthesia Animal Anesthesia Start->Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation (Ischemia) Thoracotomy->LAD_Ligation Reperfusion Reperfusion LAD_Ligation->Reperfusion Drug_Admin This compound or Vehicle Administration Reperfusion->Drug_Admin Infarct_Size Infarct Size Measurement (TTC Staining) Drug_Admin->Infarct_Size Cardiac_Function Cardiac Function Assessment (Echocardiography) Drug_Admin->Cardiac_Function End End Infarct_Size->End Cardiac_Function->End

Caption: Experimental workflow for preclinical evaluation of this compound in a myocardial infarction model.

Future Directions

While preclinical data for this compound is encouraging, further clinical evaluation is necessary to establish its efficacy and safety in a broader patient population. Head-to-head comparative trials with existing standard-of-care treatments will be crucial to determine its place in the clinical management of myocardial ischemia. The unique mechanism of action and the potential for a wider therapeutic window position this compound as a compound of significant interest in the ongoing effort to improve outcomes for patients with ischemic heart disease.

References

Safety Operating Guide

Safe Disposal and Handling of TG100-115: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for TG100-115, a selective PI3Kγ/PI3Kδ inhibitor. The following information is intended to supplement, not replace, your institution's established safety protocols and local regulations.

Key Safety and Hazard Information

According to safety data sheets, this compound is considered harmful if swallowed and may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1] Inhalation or skin absorption may also be harmful.[1] While one supplier, AbMole BioScience, classifies the substance as non-hazardous, another, Cayman Chemical, provides specific GHS classifications. It is crucial to handle this compound with appropriate personal protective equipment and to be aware of the potential hazards.

Hazard ClassificationGHS Precautionary StatementsFirst Aid Measures
Acute Toxicity, Oral (Category 4)[1]P264: Wash hands thoroughly after handling.[1]If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1]
Potential Irritant (Mucous membranes, respiratory tract, eyes, skin)[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]In Case of Eye Contact: Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Have eyes examined and tested by medical personnel.[1]
Potential Harm from Inhalation or Skin Absorption[1]Not specifiedIn Case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1]
In Case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration or give oxygen by trained personnel. Get immediate medical attention.[1]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable country, federal, state, and local regulations.[2] The following is a general procedural workflow for the safe disposal of this compound in a laboratory setting.

TG100_115_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal start Start: Unused or Waste this compound ppe Wear Appropriate PPE: - Lab coat - Chemical-resistant gloves - Safety glasses/goggles start->ppe Always begin with safety solid_waste Solid Waste (e.g., powder, contaminated vials) ppe->solid_waste For solids liquid_waste Liquid Waste (e.g., solutions in DMSO, PBS) ppe->liquid_waste For liquids sharps_waste Contaminated Sharps (e.g., needles, pipette tips) ppe->sharps_waste For sharps solid_container Seal in a Labeled, Designated Chemical Waste Container solid_waste->solid_container liquid_container Collect in a Labeled, Leak-Proof Chemical Waste Container liquid_waste->liquid_container sharps_container Place in a Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal_facility Dispose Through Licensed Hazardous Waste Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility end End: Disposal Complete disposal_facility->end

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol: Handling and Preparation of this compound for In Vitro Assays

This protocol outlines the general steps for preparing a stock solution of this compound for use in laboratory experiments, such as cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Preparation: Perform all work in a chemical fume hood or a designated area with adequate ventilation.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Solubilization: this compound can be dissolved in DMSO.[3] For example, to prepare a 10 mM stock solution, dissolve 3.463 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but consult the product information sheet for stability information.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or as recommended by the supplier.

  • Working Solutions: When ready to use, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium or buffer. For example, a working solution can be prepared by diluting the DMSO stock solution in a mixture of DMSO and PBS (pH 7.2) at a 1:3 ratio.[4]

Note: The burden of safe use of this material rests entirely with the user.[2] This guide is for informational purposes and should be adapted to your specific laboratory conditions and regulatory requirements. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety office for the most current and comprehensive information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling TG100-115

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Operational Protocols for TG100-115

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a minimum level of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE and best practices.

PPE CategoryItemSpecifications and Best Practices
Eye Protection Safety GogglesMust be chemical splash goggles. Standard safety glasses are not sufficient.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately after any sign of contamination.
Body Protection Laboratory CoatA full-length lab coat is required. Ensure it is fully buttoned.
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, especially when handling the powder form or when there is a risk of aerosolization. Ensure proper fit testing and training for respirator use.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks and maintain the stability of this compound.

AspectProcedure
Receiving and Unpacking Inspect the package for any damage upon arrival. Wear appropriate PPE (gloves, lab coat, and eye protection) when unpacking.
Storage Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically -20°C. Keep away from strong oxidizing agents.
Weighing and Aliquoting All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. Use disposable weigh boats and spatulas.
Solution Preparation Prepare solutions in a chemical fume hood. This compound is often dissolved in dimethyl sulfoxide (DMSO). Handle DMSO with care as it can facilitate the absorption of chemicals through the skin.
General Handling Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is crucial. All personnel must be familiar with the location and use of emergency equipment.

Spill Response

In the event of a spill, follow these step-by-step procedures:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill : Determine the extent and nature of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE : Before attempting to clean a small, manageable spill, don the full required PPE, including a respirator.

  • Contain the Spill : For powdered spills, gently cover the area with absorbent pads to prevent the dust from becoming airborne. For liquid spills, create a dike around the spill with absorbent material.

  • Clean the Spill :

    • Powder : Carefully sweep the contained powder into a designated hazardous waste container. Avoid creating dust. Alternatively, wet the powder with a suitable solvent and wipe with a dry cloth.

    • Liquid : Use absorbent pads to soak up the spill, working from the outside in.

  • Decontaminate : Clean the spill area with a suitable decontaminating solution.

  • Dispose of Waste : All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste container.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated with a suitable solvent before washing.
Solutions Containing this compound Collect all waste solutions in a clearly labeled, sealed hazardous waste container.

Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Protocol: In Vitro PI3K Kinase Assay

This section provides a detailed methodology for a common experiment involving this compound.

Objective: To determine the in vitro inhibitory activity of this compound against a specific PI3K isoform.

Materials:

  • Recombinant PI3K enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM ATP)

  • Substrate (e.g., phosphatidylinositol)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer from the stock solution.

  • In a 96-well plate, add the PI3K enzyme to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubate the reaction for the desired time at the optimal temperature for the enzyme.

  • Stop the reaction and detect the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's instructions.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizing Laboratory Workflows

To enhance understanding and adherence to protocols, the following diagrams illustrate key decision-making processes and experimental workflows.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Handling this compound is_powder Is the compound in a powdered form? start->is_powder wear_respirator Wear NIOSH-approved respirator is_powder->wear_respirator Yes standard_ppe Wear standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat is_powder->standard_ppe No wear_respirator->standard_ppe end Proceed with experiment standard_ppe->end

Caption: PPE selection workflow for this compound.

TG100_115_Spill_Response This compound Spill Response Plan spill_occurs Spill Occurs evacuate Evacuate Area & Alert Others spill_occurs->evacuate assess Assess Spill Size evacuate->assess call_ehs Call EHS assess->call_ehs Large Spill don_ppe Don Full PPE (incl. respirator) assess->don_ppe Small Spill contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step spill response for this compound.

Kinase_Assay_Workflow In Vitro PI3K Kinase Assay Workflow start Start Assay prepare_reagents Prepare Reagents: - Enzyme - Buffer - Substrate start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor plate_setup Plate Setup: - Add Enzyme - Add this compound/Vehicle prepare_reagents->plate_setup prepare_inhibitor->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubation->start_reaction reaction_incubation Incubate start_reaction->reaction_incubation detect_signal Stop Reaction & Add Detection Reagent reaction_incubation->detect_signal read_plate Read Plate detect_signal->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: Workflow for an in vitro kinase assay.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.